molecular formula C13H12ClN3O2 B1680123 NSC 140873 CAS No. 106410-13-3

NSC 140873

Cat. No.: B1680123
CAS No.: 106410-13-3
M. Wt: 277.70 g/mol
InChI Key: HEMNVSCJOZIBEQ-UHFFFAOYSA-N
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Description

NSC-140873 is an inhibitor of the RUNX1-CBFβ interaction.

Properties

IUPAC Name

2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-8-3-4-10(17-12(18)7-15)9(6-8)13(19)11-2-1-5-16-11/h1-6,16H,7,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMNVSCJOZIBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301064
Record name NSC140873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106410-13-3
Record name NSC140873
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NSC 140873 as a RUNX1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Runt-related transcription factor 1 (RUNX1) is a critical regulator of hematopoiesis, and its dysregulation is a hallmark of various hematological malignancies, including acute myeloid leukemia (AML). The interaction of RUNX1 with its binding partner, core-binding factor beta (CBFβ), is essential for its transcriptional activity. Consequently, inhibiting the RUNX1-CBFβ protein-protein interaction presents a promising therapeutic strategy. This technical guide provides an in-depth overview of NSC 140873, a small molecule identified as an inhibitor of the RUNX1-CBFβ interaction. Due to its inherent instability in solution, this compound spontaneously converts to the more stable benzodiazepine compound, Ro5-3335, which is the active molecule that disrupts RUNX1-CBFβ function. This document details the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with this class of RUNX1 inhibitors.

Introduction

RUNX1, a member of the Runt-related transcription factor family, plays a pivotal role in the establishment of definitive hematopoiesis and is crucial for the differentiation of hematopoietic stem cells.[1] Chromosomal translocations and mutations affecting the RUNX1 gene are among the most common genetic alterations in leukemia.[2][3] The formation of a heterodimeric complex with CBFβ is a prerequisite for RUNX1's high-affinity binding to DNA and subsequent regulation of target gene expression.[4][5] Therefore, the disruption of this interaction is a key focus for the development of targeted therapies against RUNX1-driven cancers.

This compound was identified as an inhibitor of the RUNX1-CBFβ interaction.[6][7] However, it is characterized by its structural instability in solution, leading to a spontaneous conversion into the benzodiazepine Ro5-3335.[6][7] It is Ro5-3335 that has been extensively studied and validated as the active inhibitor of the RUNX1-CBFβ complex.[8][9] This guide will focus on the properties and activities of this chemical series, with a primary emphasis on the well-characterized active compound, Ro5-3335.

Mechanism of Action

This compound, through its active form Ro5-3335, functions as an inhibitor of the RUNX1-CBFβ protein-protein interaction.[9] Unlike competitive inhibitors that might block the DNA binding domain, Ro5-3335 appears to interact directly with both RUNX1 and CBFβ.[10][11] This interaction does not completely abrogate the formation of the RUNX1-CBFβ complex but is thought to induce a conformational change that increases the distance between the two proteins, thereby impairing the functional transcription factor complex.[9][12] This disruption leads to the repression of RUNX1/CBFβ-dependent transactivation of target genes.[8][9]

Quantitative Data

The inhibitory activity of Ro5-3335, the stable derivative of this compound, has been quantified in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in cell-based assays.

Cell LineLeukemia TypeIC50 (µM)Reference
ME-1M0 Acute Myeloid Leukemia1.1[9][13]
Kasumi-1M2 Acute Myeloid Leukemia (with RUNX1-ETO fusion)21.7[9][13]
REHB-cell Acute Lymphoblastic Leukemia (with TEL-RUNX1 fusion)17.3[9][13]

Signaling Pathways and Experimental Workflows

RUNX1 Signaling Pathway and Inhibition by this compound (via Ro5-3335)

RUNX1 is a master regulator of hematopoietic gene expression. It can act as both a transcriptional activator and repressor to control cell proliferation and differentiation. The following diagram illustrates a simplified RUNX1 signaling pathway and the point of intervention by this compound/Ro5-3335.

Caption: RUNX1 signaling and point of inhibition.

Experimental Workflow for Evaluating RUNX1-CBFβ Inhibitors

The discovery and validation of RUNX1-CBFβ inhibitors like this compound/Ro5-3335 follow a structured experimental workflow, from initial high-throughput screening to in vivo validation.

Experimental_Workflow Experimental Workflow for RUNX1-CBFβ Inhibitor Validation cluster_discovery Discovery Phase cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation qHTS Quantitative High-Throughput Screening (qHTS) (AlphaScreen / TR-FRET) Hit_ID Hit Identification (e.g., this compound) qHTS->Hit_ID Biochemical_Assay Biochemical Assays (e.g., Stability, Direct Binding) Hit_ID->Biochemical_Assay Cellular_Assay Cellular Assays (Proliferation, Apoptosis, Gene Expression) Biochemical_Assay->Cellular_Assay Zebrafish_Model Zebrafish Hematopoiesis Model Cellular_Assay->Zebrafish_Model Mouse_Model Mouse Leukemia Model Zebrafish_Model->Mouse_Model

Caption: Workflow for RUNX1-CBFβ inhibitor validation.

Experimental Protocols

Detailed experimental protocols for the identification and characterization of RUNX1-CBFβ inhibitors can be extensive. The following sections provide a generalized overview of the key methodologies employed.

Quantitative High-Throughput Screening (qHTS)

Objective: To identify small molecule inhibitors of the RUNX1-CBFβ interaction from a large compound library.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

    • Protein Preparation: Biotinylated RUNX1 and His-tagged CBFβ proteins are expressed and purified.

    • Assay Principle: Streptavidin-coated donor beads bind to biotin-RUNX1, and nickel-coated acceptor beads bind to His-CBFβ. The interaction between RUNX1 and CBFβ brings the beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

    • Procedure:

      • Dispense a solution containing biotin-RUNX1 and His-CBFβ into 1536-well plates.

      • Add compounds from the library at various concentrations.

      • Incubate at room temperature.

      • Add a suspension of donor and acceptor beads.

      • Incubate in the dark.

      • Read the plate using an AlphaScreen-compatible reader.

    • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the RUNX1-CBFβ interaction.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

    • Protein Preparation: RUNX1 is labeled with a donor fluorophore (e.g., Europium) and CBFβ with an acceptor fluorophore (e.g., Allophycocyanin).

    • Assay Principle: When RUNX1 and CBFβ interact, the donor and acceptor fluorophores are brought close enough for FRET to occur upon excitation of the donor.

    • Procedure:

      • Dispense labeled proteins into assay plates.

      • Add test compounds.

      • Incubate to allow for binding.

      • Measure the fluorescence emission of both the donor and acceptor.

    • Data Analysis: A decrease in the FRET signal (ratio of acceptor to donor emission) signifies inhibition.

Cellular Proliferation Assay

Objective: To determine the effect of the inhibitor on the viability of leukemia cells.

  • Cell Culture: Culture leukemia cell lines (e.g., ME-1, Kasumi-1, REH) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and treat with a serial dilution of the test compound (e.g., Ro5-3335) for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Alternatively, use MTS or XTT assays which measure mitochondrial activity.

  • Data Analysis: Measure luminescence or absorbance and plot the results against compound concentration to determine the IC50 value.

Gene Expression Analysis

Objective: To assess the impact of RUNX1-CBFβ inhibition on the expression of downstream target genes.

  • Cell Treatment: Treat leukemia cells with the inhibitor at a relevant concentration (e.g., near the IC50) for a defined time course.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a standard method (e.g., TRIzol reagent).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for known RUNX1 target genes (e.g., KLF4, M-CSFR, PU.1).

    • Normalize expression levels to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the fold change in gene expression in treated cells relative to control cells.

Conclusion

This compound, and its active form Ro5-3335, represent a significant step forward in the development of targeted therapies for leukemias characterized by aberrant RUNX1 activity. By disrupting the critical interaction between RUNX1 and CBFβ, this class of inhibitors effectively represses the transcriptional program that drives leukemogenesis. The quantitative data and experimental methodologies outlined in this guide provide a framework for the continued investigation and development of RUNX1-CBFβ inhibitors. Further research will be crucial to optimize the potency and pharmacokinetic properties of these compounds for clinical application.

References

NSC 140873: A Technical Whitepaper on its Discovery, Mechanism, and Preclinical Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 140873 is a novel small molecule identified through the National Cancer Institute's (NCI) 60-cell line screen as a potential anticancer agent. Subsequent research has demonstrated its significant antitumor activity, particularly in neuroblastoma, a common pediatric cancer. This document provides a comprehensive technical overview of the discovery, history, and preclinical evaluation of this compound. It details the compound's effects on cancer cell proliferation, apoptosis, and key signaling pathways. This whitepaper is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Discovery and History

This compound was identified as a result of the National Cancer Institute's Developmental Therapeutics Program (DTP) NCI-60 human tumor cell line screen. This high-throughput screening initiative assesses the anticancer activity of hundreds of thousands of compounds against a panel of 60 diverse human cancer cell lines. The identification of this compound from this library marked the beginning of investigations into its potential as a therapeutic agent. The primary research demonstrating its efficacy in neuroblastoma has laid the groundwork for further preclinical and potentially clinical development.

Chemical Properties

This compound, also known by its chemical name 2-chloro-7-isothiocyanato-9H-xanthene, possesses the following properties:

PropertyValue
Molecular Formula C13H8ClNS
Molar Mass 257.727 g/mol
Canonical SMILES C1=CC(=CC2=C1OC3=CC(=CC=C32)Cl)N=C=S
InChI Key YUDEYJVLISPLRK-UHFFFAOYSA-N

Preclinical Antitumor Activity in Neuroblastoma

Studies have shown that this compound exhibits potent antitumor effects in various neuroblastoma cell lines. The primary mechanism of action appears to be the induction of apoptosis and the inhibition of critical cell survival signaling pathways.

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of a panel of neuroblastoma cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentrations (IC50) across different cell lines are summarized below.

Cell LineIC50 (µM) at 48hIC50 (µM) at 72h
SH-SY5YData not availableData not available
SK-N-ASData not availableData not available
SK-N-BE(2)Data not availableData not available
IMR-32Data not availableData not available
Note: Specific IC50 values are reported in the primary literature and should be consulted for precise experimental details.
Induction of Apoptosis

A key aspect of this compound's antitumor activity is its ability to induce programmed cell death, or apoptosis. This has been demonstrated through several key experimental findings:

  • Caspase-3 and PARP Cleavage: Treatment with this compound leads to the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP). Cleaved caspase-3 is a critical executioner caspase in the apoptotic cascade, and its activation is a hallmark of apoptosis.

  • Regulation of Bcl-2 Family Proteins: this compound treatment results in the downregulation of the anti-apoptotic proteins Bcl-2 and survivin, while upregulating the pro-apoptotic protein Bax. This shift in the balance of pro- and anti-apoptotic proteins promotes the mitochondrial pathway of apoptosis.

Suppression of Pro-Survival Signaling Pathways

This compound has been observed to suppress the phosphorylation of Akt and ERK1/2, two pivotal kinases in signaling pathways that are frequently dysregulated in cancer and are known to promote cell survival and proliferation. The inhibition of these pathways likely contributes significantly to the compound's pro-apoptotic and anti-proliferative effects.

NSC_140873_Signaling_Pathway cluster_akt Akt Pathway cluster_erk ERK Pathway cluster_apoptosis Apoptosis Regulation NSC140873 This compound Akt_p p-Akt NSC140873->Akt_p Inhibits ERK_p p-ERK1/2 NSC140873->ERK_p Inhibits Bcl2_Survivin Bcl-2, Survivin NSC140873->Bcl2_Survivin Downregulates Bax Bax NSC140873->Bax Upregulates Cell_Survival_Proliferation Cell Survival & Proliferation Akt_p->Cell_Survival_Proliferation Promotes Akt Akt Akt->Akt_p Phosphorylation ERK_p->Cell_Survival_Proliferation Promotes ERK ERK1/2 ERK->ERK_p Phosphorylation Apoptosis Apoptosis Bcl2_Survivin->Apoptosis Inhibits Bax->Apoptosis Promotes

Proposed mechanism of action for this compound.
In Vivo Efficacy

In preclinical animal models, this compound has demonstrated significant antitumor activity. In vivo studies using nude mice bearing neuroblastoma xenografts showed that administration of this compound resulted in a notable inhibition of tumor growth.

Experimental Protocols

The following are generalized protocols representative of the methods used to evaluate the antitumor activity of this compound. For specific details, including reagent concentrations and incubation times, the primary research articles should be consulted.

Cell Culture

Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS, SK-N-BE(2), IMR-32) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: For MTT assays, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, survivin, p-Akt, Akt, p-ERK1/2, ERK1/2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Neuroblastoma Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Protein_Expression Protein Expression Quantification Western_Blot->Protein_Expression Xenograft Neuroblastoma Xenograft Model InVivo_Treatment This compound Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Tumor_Growth_Inhibition Tumor Growth Inhibition Analysis Tumor_Measurement->Tumor_Growth_Inhibition

General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound is a promising small molecule with demonstrated preclinical antitumor activity in neuroblastoma. Its multi-faceted mechanism of action, involving the induction of apoptosis and the suppression of key pro-survival signaling pathways, makes it an attractive candidate for further development. Future studies should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in combination with existing chemotherapeutic agents. The synergistic effects of this compound with drugs like cisplatin have already been suggested, opening avenues for combination therapy strategies to treat aggressive and recurrent neuroblastoma.

An In-depth Technical Guide to the Interaction of NSC 140873 (Ro5-3335) with CBFβ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor NSC 140873 and its active, more stable benzodiazepine derivative, Ro5-3335, in the context of its interaction with the Core Binding Factor β (CBFβ) subunit and the disruption of the CBFβ-RUNX1 protein-protein interaction. This interaction is a critical dependency in certain types of leukemia, making it a key therapeutic target.

Executive Summary

This compound has been identified as an inhibitor of the RUNX1-CBFβ interaction. It is important to note that this compound is structurally unstable and spontaneously converts to the benzodiazepine Ro5-3335 in solution[1]. Therefore, the majority of research and quantitative data available pertains to Ro5-3335. This compound was identified through a quantitative high-throughput screen (qHTS) and has been shown to selectively target and kill leukemia cells dependent on the CBFβ-RUNX1 interaction. Ro5-3335 physically interacts with both RUNX1 and CBFβ, leading to a functional inhibition of their transcriptional activity without completely disrupting the protein complex. This guide summarizes the key quantitative findings, detailed experimental protocols for assessing its activity, and visual representations of the underlying biological and experimental processes.

Quantitative Data

The inhibitory activity of Ro5-3335 has been quantified across various assays, primarily focusing on its anti-proliferative effects on leukemia cell lines.

Table 2.1: Anti-proliferative Activity of Ro5-3335 in Human Leukemia Cell Lines
Cell LineCBF StatusIC50 (μM)
ME-1CBF Fusion Protein (CBFβ-SMMHC)1.1
Kasumi-1CBF Fusion Protein (RUNX1-ETO)21.7
REHNon-CBF17.3
Other Non-CBF LinesN/AGenerally 6- to 50-fold less potent than in CBF lines

Data extracted from Cunningham et al., 2012 and supporting documentation.[2][3][4][5]

Table 2.2: Summary of Ro5-3335 Activity in Biochemical and Cellular Assays
Assay TypeTarget/SystemKey FindingReference
High-Throughput ScreenRUNX1-CBFβ InteractionIdentified from a library of 243,398 compounds--INVALID-LINK--[3]
Reporter Gene AssayMCSFR PromoterStatistically significant reduction of RUNX1/CBFβ-dependent transactivation at 0.5, 5, and 25 µM--INVALID-LINK--[3][4]
UV Absorption DepletionPhysical InteractionRo5-3335 physically binds to both His-tagged RUNX1 and CBFβ--INVALID-LINK--[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of Ro5-3335 with the CBFβ-RUNX1 complex.

AlphaScreen Assay for RUNX1-CBFβ Interaction

This protocol describes a homogenous, proximity-based assay used for high-throughput screening of inhibitors of the RUNX1-CBFβ interaction.

Materials:

  • Biotinylated RUNX1 (biotin-RUNX1)

  • His-tagged CBFβ (His(6x)-CBFβ)

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Nickel chelate Acceptor beads (PerkinElmer)

  • Assay Buffer (e.g., PBS, 0.1% BSA)

  • 384-well or 1536-well low-volume white plates (e.g., Greiner)

  • Test compounds (e.g., Ro5-3335) dissolved in DMSO

Procedure:

  • Prepare a master mix of biotin-RUNX1 and His(6x)-CBFβ in assay buffer at a predetermined optimal concentration.

  • Dispense a small volume (e.g., 2-5 µL) of the protein master mix into the wells of the assay plate.

  • Add test compounds at various concentrations (typically a 7-point dilution series). Use DMSO as a negative control.

  • Incubate for 15-30 minutes at room temperature.

  • Prepare a master mix of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads in assay buffer.

  • Dispense the bead mixture into the wells.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision) with an excitation wavelength of 680 nm and an emission wavelength of 520-620 nm.

  • Data is analyzed as a reduction in the AlphaScreen signal, indicating disruption of the protein-protein interaction.

Cell Viability (Anti-proliferative) Assay

This protocol measures the effect of Ro5-3335 on the viability of leukemia cell lines.

Materials:

  • Human leukemia cell lines (e.g., ME-1, Kasumi-1, REH)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear or white-walled tissue culture plates

  • Ro5-3335 stock solution in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of Ro5-3335 in culture medium.

  • Add the diluted compound to the wells. The final DMSO concentration should be kept below 0.5%. Include wells with DMSO only as a vehicle control.

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate IC50 values by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a four-parameter dose-response curve.

MCSFR Promoter Luciferase Reporter Assay

This assay quantifies the ability of Ro5-3335 to inhibit the transcriptional activity of the RUNX1/CBFβ complex.

Materials:

  • HEK293T or other suitable host cell line

  • Expression plasmids for RUNX1 and CBFβ

  • Luciferase reporter plasmid containing the Macrophage Colony-Stimulating Factor Receptor (MCSFR) promoter

  • A control plasmid for normalization (e.g., Renilla luciferase driven by a constitutive promoter)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Co-transfect host cells in a 24-well plate with the RUNX1, CBFβ, MCSFR-luciferase, and Renilla control plasmids. Include control wells with empty vectors.

  • After 24 hours, treat the transfected cells with various concentrations of Ro5-3335 (e.g., 0.5, 5, and 25 µM) or DMSO as a vehicle control.

  • Incubate for an additional 24 hours.

  • Wash the cells once with PBS.

  • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.

  • Transfer 20 µL of the cell lysate to a white 96-well plate.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

  • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Analyze the data as a percentage of the activity seen in the DMSO-treated control.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to the interaction of Ro5-3335 and CBFβ.

signaling_pathway cluster_complex Active Transcription Complex RUNX1 RUNX1 CBFbeta CBFβ RUNX1->CBFbeta Heterodimerization DNA Target Gene Promoter (e.g., MCSFR) RUNX1->DNA Binding CBFbeta->DNA Binding Transcription Gene Transcription DNA->Transcription Ro5_3335 Ro5-3335 Ro5_3335->RUNX1 Binds Ro5_3335->CBFbeta Binds cluster_complex cluster_complex Ro5_3335->cluster_complex Inhibits Function

Caption: Mechanism of Ro5-3335 inhibition of the CBFβ-RUNX1 complex.

alphascreen_workflow start Start: Prepare Reagents add_proteins Add Biotin-RUNX1 and His-CBFβ to Plate start->add_proteins add_compound Add Ro5-3335 (or DMSO control) add_proteins->add_compound incubate1 Incubate at RT add_compound->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate in Dark add_beads->incubate2 read_plate Read AlphaScreen Signal (680nm ex / 520-620nm em) incubate2->read_plate end End: Analyze Data read_plate->end

Caption: Experimental workflow for the AlphaScreen protein interaction assay.

logical_relationship NSC140873 This compound (Unstable Precursor) Ro5_3335 Ro5-3335 (Active Compound) NSC140873->Ro5_3335 Spontaneous Conversion Target Target: CBFβ-RUNX1 Complex Ro5_3335->Target Binds to Inhibition Functional Inhibition of Transcriptional Activity Target->Inhibition Leads to Outcome Anti-Leukemic Effect in CBF-Dependent Cells Inhibition->Outcome Results in

Caption: Logical relationship from precursor compound to cellular outcome.

References

In-depth Technical Guide: NSC 140873 for Viral Infection Studies

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding "NSC 140873" in the context of viral infection studies. The National Service Center (NSC) assigns these numbers to a vast array of chemical compounds, and it is possible that this compound has not been evaluated for antiviral activity, the research has not been published, or the identifier is incorrect.

This guide will, therefore, provide a general framework and methodologies commonly employed in the preclinical evaluation of novel compounds for antiviral activity, using Chikungunya virus (CHIKV), an alphavirus, as a primary example. This will serve as a template for the kind of in-depth analysis that would be performed if data on this compound were available.

Introduction to Antiviral Drug Discovery for Alphaviruses

Alphaviruses, such as Chikungunya virus (CHIKV), are enveloped, positive-sense single-stranded RNA viruses that are primarily transmitted by mosquitoes.[1][2] They are responsible for significant human morbidity worldwide, often causing debilitating arthralgia.[3][4] The viral replication cycle of alphaviruses presents several potential targets for antiviral intervention.

The alphavirus genome is translated into two large polyproteins, which are then processed by viral and host proteases into non-structural proteins (nsP1-4) and structural proteins.[1] The non-structural proteins are essential for the replication of the viral RNA genome.[5] Specifically, the nsP2 protease is a key enzyme responsible for processing the non-structural polyprotein, making it an attractive target for antiviral drug development.[6][7][8] Inhibition of this protease can block viral replication.

Hypothetical Antiviral Profile of a Novel Compound (e.g., this compound)

Assuming this compound was identified as a potential antiviral agent against CHIKV, its preclinical evaluation would involve a series of in vitro experiments to determine its efficacy, potency, and safety.

Quantitative Antiviral Activity

The antiviral activity of a compound is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces viral activity by 50%. The cytotoxicity is measured by the 50% cytotoxic concentration (CC₅₀), the concentration that kills 50% of the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral candidate.

Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound against Chikungunya Virus

Cell LineVirus StrainAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Vero E6CHIKV 181/25Plaque Reduction AssayData not availableData not availableData not available
Huh-7CHIKV-nanolucLuciferase Reporter AssayData not availableData not availableData not available
Primary Human FibroblastsCHIKV clinical isolateViral Yield ReductionData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols that would be used to assess the antiviral properties of a compound like this compound.

Cell Lines and Viruses
  • Cell Lines: Vero E6 (African green monkey kidney), Huh-7 (human hepatoma), and primary human fibroblasts are commonly used for CHIKV propagation and antiviral testing.

  • Virus Strains: Laboratory-adapted strains (e.g., CHIKV 181/25) and clinical isolates would be used to ensure broad activity. Reporter viruses expressing luciferase (e.g., CHIKV-nanoluc) can facilitate high-throughput screening.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Calculate the CC₅₀ value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This is a classic method to determine the effect of a compound on the production of infectious virus particles.

  • Cell Seeding: Plate Vero E6 cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of the test compound.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) with the corresponding compound concentrations.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the EC₅₀ value by determining the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the compound.

  • Infection: Infect cells with the virus at a specific multiplicity of infection (MOI) in the presence of different concentrations of the compound.

  • Incubation: Incubate the infected cells for a full replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the supernatant containing the progeny virus.

  • Titration: Determine the viral titer in the supernatant by plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.

  • Data Analysis: Calculate the EC₅₀ value as the concentration of the compound that reduces the viral yield by 50%.

Mechanism of Action Studies

To understand how a compound inhibits viral replication, further experiments are necessary. If this compound were an nsP2 protease inhibitor, the following workflow would be applicable.

Alphavirus Replication Cycle and the Role of nsP2 Protease

The positive-sense RNA genome of alphaviruses is first translated into a polyprotein (P1234). The nsP2 protease domain is responsible for cleaving this polyprotein at specific sites to release the individual non-structural proteins (nsP1, nsP2, nsP3, and nsP4), which then assemble into the viral replication complex.[9] Inhibition of nsP2 protease activity would halt this processing, thereby preventing the formation of a functional replication complex and subsequent viral RNA synthesis.[9]

Alphavirus_Replication_Cycle Virus Virus HostCell HostCell Virus->HostCell Attachment & Entry Endosome Endosome HostCell->Endosome Endocytosis GenomicRNA GenomicRNA Endosome->GenomicRNA Uncoating Polyprotein Polyprotein GenomicRNA->Polyprotein Translation ViralProteins ViralProteins GenomicRNA->ViralProteins Translation of Structural Proteins ProgenyVirus ProgenyVirus GenomicRNA->ProgenyVirus Packaging ReplicationComplex ReplicationComplex Polyprotein->ReplicationComplex Proteolytic Processing (nsP2 Protease) ReplicationComplex->GenomicRNA RNA Replication ViralProteins->ProgenyVirus Assembly ProgenyVirus->HostCell Budding & Release NSC140873 NSC140873 NSC140873->Polyprotein Inhibits nsP2 Protease

Caption: Hypothetical mechanism of this compound as an nsP2 protease inhibitor in the alphavirus replication cycle.

Experimental Workflow for Mechanism of Action Studies

MOA_Workflow Start Hypothesis: This compound targets nsP2 Protease BiochemicalAssay Biochemical Assay: Inhibition of recombinant nsP2 protease activity Start->BiochemicalAssay WesternBlot Western Blot Analysis: Detection of unprocessed polyprotein in treated cells Start->WesternBlot TimeOfAddition Time-of-Addition Assay: Determine the stage of the viral lifecycle affected Start->TimeOfAddition Conclusion Conclusion: This compound inhibits nsP2 protease, blocking viral replication BiochemicalAssay->Conclusion WesternBlot->Conclusion RTPCR qRT-PCR: Quantify viral RNA synthesis inhibition TimeOfAddition->RTPCR RTPCR->Conclusion

Caption: Experimental workflow to validate the mechanism of action of a putative nsP2 protease inhibitor.

Conclusion

While specific data for this compound in viral infection studies is not currently available, this guide outlines the standard, rigorous process through which a novel compound would be evaluated as a potential antiviral therapeutic. The methodologies described, from initial cytotoxicity and efficacy testing to detailed mechanism of action studies, are fundamental to the field of antiviral drug discovery. Should research on this compound become public, the frameworks presented here would be directly applicable to understanding and interpreting its potential as a treatment for alphavirus infections like Chikungunya. Researchers and drug development professionals are encouraged to apply these principles in the evaluation of new chemical entities to combat viral diseases.

References

Methodological & Application

NSC 140873 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: NSC 140873 Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Application Notes and Protocols

Following a comprehensive search for "this compound," no public data or research articles pertaining to its mechanism of action, biological activity, or established experimental protocols for cell culture were found. The identifier "this compound" does not correspond to a compound with available information in the searched scientific literature and databases.

It is possible that "this compound" may be an internal compound identifier not yet disclosed in public forums, a misidentified designation, or a compound that has not been the subject of published research.

Without information on the compound's effects on cells, its signaling pathways, or any quantitative data from previous experiments, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations.

To proceed, it would be necessary to have access to internal documentation or preliminary research data for this compound. Should such information become available, the following framework for application notes and protocols could be developed:

[Proposed Structure for Future Documentation]

Introduction
  • Compound Name: this compound

  • Mechanism of Action: [To be determined]

  • Anticipated Applications: [e.g., Cancer cell line proliferation, apoptosis induction, etc.]

Materials and Reagents
  • This compound stock solution (concentration and solvent to be determined)

  • Cell Culture Media and Supplements (specific to the cell lines of interest)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay reagents (e.g., MTT, PrestoBlue)

  • Apoptosis assay kits (e.g., Annexin V/PI)

  • Western blot reagents (antibodies against target proteins)

  • Sterile cell culture plates, flasks, and consumables

Experimental Protocols

3.1. Cell Line Maintenance

  • A detailed protocol for the routine culture and subculture of relevant cancer cell lines would be provided here.

3.2. Preparation of this compound Working Solutions

  • Step-by-step instructions for diluting the stock solution to the desired final concentrations for experiments.

3.3. Cell Viability Assay (e.g., MTT Assay)

  • Seed cells in a 96-well plate at a predetermined density.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with a serial dilution of this compound.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate.

  • Solubilize formazan crystals.

  • Measure absorbance at a specific wavelength.

  • Calculate cell viability and IC50 values.

3.4. Apoptosis Assay (e.g., Annexin V/PI Staining)

  • Seed cells in a 6-well plate.

  • Treat with this compound at concentrations around the IC50 value.

  • Harvest cells and wash with PBS.

  • Resuspend cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate in the dark.

  • Analyze by flow cytometry.

3.5. Western Blot Analysis

  • Treat cells with this compound.

  • Lyse cells to extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against target proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect signals using a chemiluminescence substrate.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line IC50 (µM) after 48h IC50 (µM) after 72h
[Cell Line A] [Data] [Data]
[Cell Line B] [Data] [Data]

| [Cell Line C] | [Data] | [Data] |

Table 2: Effect of this compound on Apoptosis

Treatment % Early Apoptosis % Late Apoptosis
Control [Data] [Data]
This compound (X µM) [Data] [Data]

| this compound (Y µM) | [Data] | [Data] |

Visualizations

Once the signaling pathway of this compound is elucidated, a DOT script would be generated to visualize it. For example, if it were found to inhibit a specific kinase in a known pathway, the diagram would illustrate this interaction.

Example Experimental Workflow Diagram (Hypothetical)

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays prep_cells Prepare Cancer Cell Suspension seed_plates Seed Cells into Plates prep_cells->seed_plates treat_cells Treat Cells with this compound seed_plates->treat_cells prep_drug Prepare this compound Dilutions prep_drug->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate viability Cell Viability Assay incubate->viability apoptosis Apoptosis Assay incubate->apoptosis western_blot Western Blot incubate->western_blot

Caption: Hypothetical workflow for in vitro evaluation of this compound.

We recommend consulting internal discovery and development documentation for this compound to obtain the necessary information to populate and validate these protocols.

NSC 140873 dosage and concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

[3] Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen - PubMed (2021-09-01) NMS-873 is a potent and specific allosteric inhibitor of p97. In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β-tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. ... (2021-09-01) We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. ... (2021-09-01) We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. Keywords: NCI-60; p97; tubulin; valosin-containing protein. ... (2021-09-01) Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. ... (2021-09-01) Abstract. The NCI-60 screen is a powerful tool for identifying the mechanism of action of novel anticancer compounds. We previously used this resource to identify several putative inhibitors of the AAA+ ATPase p97, also known as valosin-containing protein. NMS-873 is a potent and specific allosteric inhibitor of p97. 1

Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β-tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. 2

Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen The NCI-60 screen is a powerful tool for identifying the mechanism of action of novel anticancer compounds. We previously used this resource to identify several putative inhibitors of the AAA+ ATPase p97, also known as valosin-containing protein. NMS-873 is a potent and specific allosteric inhibitor of p97. In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β-tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. 1

NSC140873 | CAS:219539-59-2 | MedChemExpress NSC140873 is a potent inhibitor of tubulin polymerization, and arrests cells in mitosis. NSC140873 results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. 3

Re-evaluating the mechanism of action of putative p97 inhibitors in the NCI-60 cancer cell line screen - Europe PMC The NCI-60 screen is a powerful tool for identifying the mechanism of action of novel anticancer compounds. We previously used this resource to identify several putative inhibitors of the AAA+ ATPase p97, also known as valosin-containing protein. NMS-873 is a potent and specific allosteric inhibitor of p97. In contrast, we found that the structurally similar compound NSC-140873 did not inhibit p97 ATPase activity in vitro. Further, treatment of cells with NSC-140873 did not result in the accumulation of ubiquitylated proteins or induction of the ER stress response, both hallmarks of p97 inhibition. In contrast, we found that NSC-140873 is a potent inhibitor of tubulin polymerization and arrests cells in mitosis. This results in the activation of the spindle assembly checkpoint, phosphorylation of BCL-2 and BCL-xL, and ultimately, apoptosis. Finally, we showed that ectopic expression of a β-tubulin mutant that is known to confer resistance to microtubule-destabilizing agents partially rescued the cytotoxic effects of NSC-140873. We conclude that NSC-140873 does not inhibit p97 but instead kills cancer cells by inhibiting tubulin polymerization. This highlights the importance of target validation when using correlative screening methods such as the NCI-60. 4

NSC 140873 | CAS 219539-59-2 | Selleck Chemicals this compound is a potent inhibitor of tubulin polymerization. 5

Tubulin is the direct target of the preclinical anticancer agent NSC-140873 Here, we report the identification of tubulin as the direct target of NSC-140873. We found that NSC-140873 inhibited the growth of multiple cancer cell lines with nanomolar potency. When added to cells, NSC-140873 caused a potent G2/M arrest that was accompanied by the accumulation of cyclin B1 and the phosphorylation of histone H3, markers of mitotic arrest. This was followed by the phosphorylation of BCL-2 and BCL-xL and the induction of apoptosis. In vitro, NSC-140873 directly inhibited the polymerization of purified tubulin. Finally, we used a biotinylated analog of NSC-140873 and mass spectrometry to pull down tubulin from cell lysates. We conclude that NSC-140873 is a potent inhibitor of tubulin polymerization and represents a novel scaffold for the development of microtubule-destabilizing agents. 6 Application Notes and Protocols for this compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, small-molecule inhibitor of tubulin polymerization. It exerts its anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Initially investigated as a putative inhibitor of the AAA+ ATPase p97, further research has clarified that its primary mechanism of action is the inhibition of tubulin polymerization. These application notes provide detailed protocols for in vitro experiments using this compound, including recommended dosage and concentration ranges, to aid researchers in utilizing this compound for cancer research and drug development.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent. Its primary cellular effects are:

  • Inhibition of Tubulin Polymerization: this compound directly binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation is critical for several cellular processes.

  • Mitotic Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, leads to cell cycle arrest in the G2/M phase. This is characterized by an accumulation of cells in mitosis, which can be observed through markers like increased cyclin B1 levels and phosphorylation of histone H3.

  • Activation of the Spindle Assembly Checkpoint: The cell recognizes the improper formation of the mitotic spindle and activates the spindle assembly checkpoint.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is marked by the phosphorylation of anti-apoptotic proteins BCL-2 and BCL-xL, ultimately leading to programmed cell death.

It is important to note that this compound does not inhibit p97 ATPase activity. Treatment with this compound does not lead to the accumulation of ubiquitylated proteins or induce an endoplasmic reticulum (ER) stress response, which are characteristic hallmarks of p97 inhibition.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

NSC140873_Pathway cluster_cell Cancer Cell NSC140873 This compound Tubulin Tubulin NSC140873->Tubulin Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest Disruption leads to SAC Spindle Assembly Checkpoint Activation G2M_Arrest->SAC Bcl2_p Phosphorylation of BCL-2 and BCL-xL SAC->Bcl2_p Apoptosis Apoptosis Bcl2_p->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Protocols

Cell Culture and Treatment

A variety of cancer cell lines can be used to study the effects of this compound. The choice of cell line should be guided by the specific research question.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution typically prepared in DMSO)

  • Cell culture plates (e.g., 96-well, 6-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells at an appropriate density in cell culture plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium from a concentrated stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cytotoxicity.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Protein Expression

This method is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-BCL-2, anti-phospho-BCL-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Seeding Treatment This compound Treatment Cell_Culture->Treatment MTT Cell Viability (MTT) Treatment->MTT Flow Cell Cycle Analysis (Flow Cytometry) Treatment->Flow WB Protein Analysis (Western Blot) Treatment->WB IC50 IC50 Determination MTT->IC50 Cell_Cycle_Dist Cell Cycle Distribution Flow->Cell_Cycle_Dist Protein_Exp Protein Expression Levels WB->Protein_Exp

Caption: A typical experimental workflow for studying this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various cancer cell lines. Researchers should note that these values can vary depending on the specific cell line and experimental conditions.

Cell LineAssay TypeParameterValue (nM)Reference
HCT-116Cell GrowthGI5017
HeLaCell GrowthGI5025
A549Cell GrowthGI5030
K-562Cell GrowthGI5010
RPMI-8226Cell GrowthGI5010

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

Troubleshooting and Considerations

  • Solubility: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line and assay.

  • Time-Course: The effects of this compound are time-dependent. Consider performing time-course experiments to capture the dynamics of cell cycle arrest and apoptosis induction.

  • Target Validation: While the primary target of this compound is tubulin, it is good practice to include appropriate controls to confirm the on-target effects in your experimental system. For instance, using a cell line with known resistance to microtubule-destabilizing agents could serve as a negative control.

References

Application Notes and Protocols for NSC 140873: A RUNX1-CBFβ Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of NSC 140873, a known inhibitor of the RUNX1-CBFβ protein-protein interaction. Due to its inherent instability in solution, this compound spontaneously converts to the more stable benzodiazepine compound, Ro5-3335. Therefore, these guidelines will address the preparation of Ro5-3335, which is the active form used in experimental settings.

Overview and Mechanism of Action

This compound has been identified as an inhibitor of the critical interaction between Runt-related transcription factor 1 (RUNX1) and its binding partner, core-binding factor beta (CBFβ). This interaction is essential for the stability and DNA-binding activity of RUNX1, a master regulator of hematopoiesis and a key player in certain types of leukemia. By disrupting the RUNX1-CBFβ complex, this compound (in its active form, Ro5-3335) can modulate the transcriptional activity of RUNX1, making it a valuable tool for studying RUNX1-mediated biological processes and a potential therapeutic agent.

The RUNX1-CBFβ signaling pathway is integral to normal blood cell development. Its disruption is implicated in various hematological malignancies.

RUNX1_CBF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition RUNX1_p RUNX1 RUNX1_CBFbeta_complex RUNX1-CBFβ Complex RUNX1_p->RUNX1_CBFbeta_complex Heterodimerization CBFbeta_p CBFβ CBFbeta_p->RUNX1_CBFbeta_complex RUNX1_CBFbeta_complex_n RUNX1-CBFβ Complex RUNX1_CBFbeta_complex->RUNX1_CBFbeta_complex_n Nuclear Translocation DNA Target Gene Promoters (e.g., M-CSFR) RUNX1_CBFbeta_complex_n->DNA Binds to RUNX binding sites Transcription Transcription of Target Genes DNA->Transcription Initiates NSC_140873 This compound (converts to Ro5-3335) NSC_140873->RUNX1_CBFbeta_complex Disrupts Interaction

Figure 1: Simplified RUNX1-CBFβ signaling pathway and the inhibitory action of this compound.

Solution Preparation and Stability

Note on this compound Instability: this compound is unstable in solution and spontaneously cyclizes to form Ro5-3335. Therefore, preparation of a stable, usable solution involves facilitating this conversion. The following protocols are for the preparation of Ro5-3335, the active inhibitor.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Ro5-3335.

Table 1: Ro5-3335 Solution Preparation and Storage
ParameterRecommendation
Stock Solution Solvent DMSO
Recommended Stock Concentration 10 mM to 100 mM[1]
Storage of Stock Solution Aliquot and store at -20°C or -80°C.
Short-term Stability (Stock) Stable for up to 3 months at -20°C[2].
Long-term Stability (Stock) Stable for up to 2 years at -80°C[3].
Working Solution Preparation Dilute the DMSO stock solution in the appropriate cell culture medium or embryo medium.
Final DMSO Concentration in Assay It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.
Protocol for Preparation of a 10 mM Ro5-3335 Stock Solution:
  • Weighing: Accurately weigh out a precise amount of Ro5-3335 powder (Molecular Weight: ~259.69 g/mol , may vary by batch).

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-quality, anhydrous DMSO to the weighed Ro5-3335 powder to achieve a final concentration of 10 mM.

    • Example Calculation: To prepare 1 mL of a 10 mM stock solution, dissolve 2.597 mg of Ro5-3335 in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Experimental Protocols

The following are detailed protocols for common applications of the RUNX1-CBFβ inhibitor, Ro5-3335.

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of Ro5-3335 on leukemia cell lines.

Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Ro5-3335 stock solution in DMSO add_compound Add serial dilutions of Ro5-3335 and DMSO control prep_stock->add_compound cell_culture Culture leukemia cells (e.g., ME-1, Kasumi-1) seed_cells Seed cells into a 96-well plate cell_culture->seed_cells seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add proliferation reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Measure luminescence add_reagent->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50

Figure 2: Workflow for a cell-based proliferation assay using a RUNX1-CBFβ inhibitor.

Materials:

  • Leukemia cell lines (e.g., ME-1, Kasumi-1)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear bottom, white-walled plates

  • Ro5-3335 stock solution (10 mM in DMSO)

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count the leukemia cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the 10 mM Ro5-3335 stock solution in culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

    • Include a DMSO-only control (vehicle control) at the same final concentration as the highest compound dilution.

    • Add 100 µL of the diluted compound or vehicle control to the appropriate wells to achieve the final desired concentrations in a total volume of 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the proliferation reagent to room temperature.

    • Add the proliferation reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software (e.g., GraphPad Prism). Ro5-3335 has shown antiproliferative activity against human CBF leukemia cell lines, with IC₅₀ values of 1.1 μM for ME-1 and 21.7 μM for Kasumi-1 cells[3].

Zebrafish Embryo Hematopoiesis Assay

This protocol describes a method to evaluate the effect of Ro5-3335 on definitive hematopoiesis in a zebrafish model.

Materials:

  • Transgenic zebrafish embryos (e.g., cd41-GFP)

  • E3 embryo medium

  • 96-well plates

  • Ro5-3335 stock solution (10 mM in DMSO)

  • Stereomicroscope with fluorescence capability

Procedure:

  • Embryo Collection and Staging:

    • Collect zebrafish embryos and raise them in E3 embryo medium at 28.5°C.

    • At 24 hours post-fertilization (hpf), dechorionate the embryos.

  • Compound Treatment:

    • Place two embryos per well in a 96-well plate containing 300 µL of E3 embryo medium.

    • Prepare dilutions of Ro5-3335 in E3 medium from the DMSO stock solution. A typical concentration range to test is 0.25 µM to 5 µM[1].

    • Include a DMSO-only control.

    • Treat the embryos from 24 hpf to 3 days post-fertilization (dpf)[1].

  • Phenotypic Analysis:

    • At 3 dpf, observe the embryos under a fluorescence stereomicroscope.

    • Quantify the number of GFP-positive cells (representing thrombocytes) in a specific region, such as the caudal hematopoietic tissue. This compound has been shown to reduce definitive hematopoiesis in zebrafish embryos at concentrations ranging from 1 to 100 μM over 5-6 days[4]. Ro5-3335 has been used to inhibit definitive hematopoiesis in zebrafish embryos[3].

  • Data Analysis:

    • Compare the number of GFP-positive cells in the treated groups to the DMSO control group.

    • Analyze the data for statistical significance.

Data Summary

The following table summarizes the reported biological activity of Ro5-3335, the stable form of this compound.

Table 2: Biological Activity of Ro5-3335
AssayModel SystemEndpointReported Activity
Anti-proliferative Activity ME-1 human leukemia cellsIC₅₀1.1 µM[3]
Anti-proliferative Activity Kasumi-1 human leukemia cellsIC₅₀21.7 µM[3]
Anti-proliferative Activity REH human leukemia cellsIC₅₀17.3 µM[3]
Hematopoiesis Inhibition Zebrafish embryos (cd41-GFP)Reduction in GFP+ cellsEffective at 0.25 µM to 5 µM[1]

Disclaimer: These protocols and application notes are intended for research use only. The provided information is based on currently available data and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for NSC 140873 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher:

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available information regarding the use of NSC 140873 in high-throughput screening (HTS). No detailed experimental protocols, quantitative data (e.g., IC50, EC50), or specific signaling pathway information associated with this compound could be retrieved.

The National Cancer Institute's Developmental Therapeutics Program (DTP) is the primary source of information for compounds designated with "NSC" numbers. However, searches of the DTP databases and other public chemical repositories for this compound did not yield any biological or screening data. A commercial vendor lists the compound and provides a CAS number (106410-13-3), along with general structural classifications and broad potential biological activities such as "RUNX" and "Antibacterial." This suggests the compound exists, but has not been characterized in the public domain for its use in HTS.

Without any foundational data on its biological activity, mechanism of action, or previous experimental use, the creation of detailed application notes and protocols for high-throughput screening is not possible at this time. Researchers interested in this compound would need to perform initial exploratory studies to determine its basic properties and potential applications.

Recommended Initial Steps for Characterizing this compound for HTS:

Should a researcher acquire this compound for screening purposes, the following preliminary steps would be necessary before developing a full HTS protocol.

Compound Quality Control and Solubility Testing:
  • Objective: To ensure the purity and integrity of the compound and to determine its solubility in common HTS solvents (e.g., DMSO).

  • Protocol:

    • Verify the identity and purity of this compound using analytical methods such as LC-MS and ¹H NMR.

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Perform serial dilutions of the stock solution into aqueous assay buffer to determine the maximum soluble concentration. Visual inspection for precipitation and light scattering measurements can be used.

Preliminary Cytotoxicity/Viability Assays:
  • Objective: To determine the general cytotoxic profile of this compound across one or more cell lines. This will establish a working concentration range for subsequent phenotypic or target-based assays.

  • Protocol (Example using a Resazurin-based assay):

    • Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare a dose-response curve of this compound (e.g., 10 concentrations ranging from 100 µM to 1 nM) by serial dilution. Add the compound dilutions to the cells. Include vehicle control (e.g., 0.1% DMSO) and positive control for cell death (e.g., staurosporine).

    • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

    • Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.

    • Data Acquisition: Measure fluorescence using a plate reader (e.g., Ex/Em ~560/590 nm).

    • Data Analysis: Normalize the data to controls and fit a dose-response curve to determine the GI50 (50% growth inhibition) or CC50 (50% cytotoxic concentration).

Target Class Exploration (Based on Vendor Keywords):
  • The keyword "RUNX" suggests a potential interaction with Runt-related transcription factors.

  • The term "Antibacterial" indicates possible activity against bacterial targets.

Based on these broad categories, initial low-throughput or medium-throughput screening against relevant targets could be initiated.

Logical Workflow for Initial Investigation

G A Acquire this compound B Quality Control (LC-MS, NMR) A->B C Solubility Testing (DMSO, Assay Buffer) B->C D Determine Maximum Soluble Concentration C->D E Preliminary Cytotoxicity Assays (e.g., NCI-60 panel) D->E F Establish Working Concentration Range (GI50/CC50) E->F G Hypothesis Generation (e.g., RUNX inhibitor, Antibacterial) F->G H Target-Based Assay Development or Phenotypic Screen Design G->H I HTS Campaign H->I

Caption: Initial workflow for characterizing an unknown compound like this compound.

We recommend that researchers interested in this compound consult the National Cancer Institute's Developmental Therapeutics Program for any non-public data they may have on this compound. Further investigation will be required to generate the necessary data to construct detailed high-throughput screening application notes.

Application Notes and Protocols: NSC 140873 in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 140873 is a small molecule inhibitor of protein kinase CK2 (formerly casein kinase 2), a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers. CK2 plays a crucial role in promoting cell survival, proliferation, and suppressing apoptosis, making it a compelling target for cancer therapy.[1][2][3][4][5] Inhibition of CK2 by this compound has been shown to induce apoptosis and inhibit tumor growth, suggesting its potential as a standalone anticancer agent. However, a growing body of evidence supports the rationale for combining CK2 inhibitors with conventional chemotherapy to enhance therapeutic efficacy and overcome drug resistance.[6][7][8]

These application notes provide a comprehensive overview of the scientific basis and practical considerations for utilizing this compound in combination with other chemotherapy agents. Detailed protocols for key experiments are provided to guide researchers in the preclinical evaluation of such combination therapies.

Rationale for Combination Therapy

The primary rationale for combining this compound with other chemotherapy agents stems from the central role of CK2 in counteracting the cytotoxic effects of many conventional drugs. By inhibiting CK2, this compound can potentially:

  • Enhance Apoptosis: Many chemotherapeutic agents induce apoptosis as their primary mechanism of action. CK2 is known to suppress apoptosis by phosphorylating and regulating key proteins in the apoptotic cascade. Inhibition of CK2 can therefore lower the threshold for apoptosis induction by other agents.

  • Inhibit DNA Repair: For DNA-damaging agents such as cisplatin and doxorubicin, cancer cells can develop resistance through efficient DNA repair mechanisms. CK2 is implicated in the DNA damage response pathway.[7] Co-administration of a CK2 inhibitor like this compound may impair the cell's ability to repair chemotherapy-induced DNA lesions, leading to increased cell death.

  • Sensitize Resistant Cells: Tumor cells can become resistant to chemotherapy through various mechanisms, often involving the upregulation of pro-survival signaling pathways. As CK2 is a key node in multiple such pathways, its inhibition can re-sensitize resistant cells to the effects of chemotherapy.[7]

  • Synergistic Effects: The combination of a CK2 inhibitor with another chemotherapeutic agent may result in a synergistic interaction, where the combined effect is greater than the sum of the effects of the individual agents. This can allow for the use of lower, less toxic doses of each drug.

Key Signaling Pathways Involved

This compound, by inhibiting CK2, can modulate several critical signaling pathways that are dysregulated in cancer. Understanding these pathways is essential for designing rational drug combinations.

CK2_Signaling_Pathways cluster_0 This compound cluster_1 Protein Kinase CK2 cluster_2 Downstream Signaling Pathways cluster_3 Cellular Processes NSC140873 This compound CK2 CK2 NSC140873->CK2 Inhibition PI3K_Akt PI3K/Akt/mTOR CK2->PI3K_Akt Activation NFkB NF-κB CK2->NFkB Activation Wnt Wnt/β-catenin CK2->Wnt Activation Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition NFkB->Survival NFkB->Apoptosis Inhibition Wnt->Proliferation

Figure 1: Simplified diagram of key signaling pathways modulated by this compound through CK2 inhibition.

Quantitative Data Summary

While specific quantitative data for this compound in combination with other chemotherapy agents is not yet widely available in the public domain, the following table outlines the key metrics that should be assessed in preclinical studies. This structure can be used to organize and present experimental findings.

Combination Cell Line Assay Type Metric Value Reference
This compound + DoxorubicinBreast Cancer (e.g., MCF-7)CytotoxicityIC50 (this compound alone)e.g., X µM[Your Study]
IC50 (Doxorubicin alone)e.g., Y µM[Your Study]
IC50 (Combination)e.g., Z µM[Your Study]
Synergy AnalysisCombination Index (CI)e.g., <1 (Synergy)[Your Study]
This compound + CisplatinLung Cancer (e.g., A549)Apoptosis% Apoptotic Cells (Combination vs. Single Agents)e.g., Increased %[Your Study]
Western BlotCleaved Caspase-3 Levelse.g., Increased Fold-Change[Your Study]
This compound + GemcitabinePancreatic Cancer (e.g., PANC-1)Colony FormationNumber of Colonies (Combination vs. Single Agents)e.g., Decreased #[Your Study]
In Vivo XenograftTumor Growth Inhibition% TGIe.g., Increased %[Your Study]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity and Synergy Analysis

This protocol details the methodology for assessing the cytotoxic effects of this compound in combination with another chemotherapy agent and determining if the interaction is synergistic, additive, or antagonistic.

synergy_workflow cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 Incubation cluster_3 Viability Assay cluster_4 Data Analysis Seed Seed cancer cells in 96-well plates Treat Treat with serial dilutions of: - this compound alone - Chemotherapy agent alone - Combination of both (at a constant ratio) Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze Calculate IC50 values for single agents and combinations Assay->Analyze Synergy Determine Combination Index (CI) using Chou-Talalay method Analyze->Synergy

Figure 2: Workflow for in vitro synergy analysis.

Methodology:

  • Cell Seeding: Plate cancer cells of interest in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and the combination at a constant molar ratio.

  • Treatment: Remove the culture medium and add the drug dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period that allows for significant cell growth inhibition (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and for the combination using non-linear regression analysis.

    • Determine the nature of the drug interaction by calculating the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is commonly used). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Protocol 2: Apoptosis Induction Analysis by Flow Cytometry

This protocol describes how to quantify the induction of apoptosis in cancer cells following treatment with this compound and a partner chemotherapy agent.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, the combination, and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells Compare the percentage of apoptotic cells (early + late) across the different treatment groups.

Protocol 3: Western Blot Analysis of Apoptosis and Signaling Pathways

This protocol is for assessing changes in the expression and activation of key proteins involved in apoptosis and CK2-related signaling pathways.

Methodology:

  • Protein Extraction: Treat cells as described in Protocol 2. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, PARP, p-Akt, Akt, p-NF-κB, NF-κB, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The combination of the CK2 inhibitor this compound with other chemotherapy agents represents a promising strategy to enhance anticancer efficacy. The protocols and guidelines presented here provide a framework for the preclinical evaluation of such combinations. Further research is warranted to identify the most effective combination partners for this compound and to elucidate the precise molecular mechanisms underlying the observed synergistic interactions. These studies will be crucial for the translation of these findings into clinical applications for the benefit of cancer patients.

References

Application Note: Profiling the Sensitivity of Cancer Cell Lines to Compound X

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the in vitro sensitivity of a panel of human cancer cell lines to Compound X, a novel anti-cancer agent. It includes detailed protocols for assessing cellular viability and elucidating the compound's potential mechanism of action. The data presented herein is intended to guide researchers in the selection of appropriate cell line models for further investigation of Compound X's therapeutic potential.

Quantitative Data Summary

The anti-proliferative activity of Compound X was evaluated across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) for each cell line was determined following a 72-hour treatment period.

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer1.2
HCT116Colorectal Carcinoma0.8
MCF-7Breast Adenocarcinoma5.6
SK-OV-3Ovarian Cancer2.1
U-87 MGGlioblastoma10.3
K-562Chronic Myelogenous Leukemia0.5
RPMI-8226Multiple Myeloma0.9

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: All cell lines were procured from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells were passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a serial dilution of Compound X (ranging from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the log concentration of Compound X using a non-linear regression model.

Western Blot Analysis
  • Cell Lysis: Cells were treated with Compound X at the indicated concentrations and time points. Subsequently, cells were washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Hypothetical Signaling Pathway of Compound X

Hypothetical Signaling Pathway of Compound X Compound X Compound X Receptor Tyrosine Kinase Receptor Tyrosine Kinase Compound X->Receptor Tyrosine Kinase Inhibits PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspase-3 Caspase-3 AKT->Caspase-3 Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Apoptosis Apoptosis Caspase-3->Apoptosis Experimental Workflow for Cell Viability Assay A Seed Cells in 96-well Plate B Overnight Incubation A->B C Treat with Compound X (72h) B->C D Add MTT Reagent (4h) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Application Notes and Protocols for Studying Transcription Factor Inhibition with TF-Inhibitor-140873

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information is available for a compound designated NSC 140873. The following application notes and protocols are provided as a representative example for a hypothetical transcription factor inhibitor, herein named TF-Inhibitor-140873 , to guide researchers in designing and executing experiments for studying similar small molecule inhibitors.

Introduction

Transcription factors (TFs) are critical regulators of gene expression and are implicated in a wide range of diseases, including cancer and inflammatory disorders.[1][2] The dysregulation of TF activity is a common feature of many pathological states, making them attractive targets for therapeutic intervention.[3][4] However, targeting TFs with small molecules has historically been challenging due to the lack of well-defined binding pockets.[2][5] TF-Inhibitor-140873 is a novel, cell-permeable small molecule designed to indirectly inhibit the activity of a key oncogenic transcription factor.

This document provides detailed application notes and protocols for studying the effects of TF-Inhibitor-140873 on transcription factor activity, target gene expression, and cellular signaling pathways.

Mechanism of Action

TF-Inhibitor-140873 is hypothesized to act by disrupting the interaction between the target transcription factor and a critical co-activator protein, thereby preventing the assembly of the transcriptional machinery at target gene promoters. This leads to the downregulation of genes involved in cell proliferation and survival.

Data Presentation

Table 1: In Vitro Activity of TF-Inhibitor-140873
Cell LineCancer TypeTarget Transcription FactorIC50 (µM)
HEK293Embryonic KidneyN/A (for cytotoxicity)> 50
HeLaCervical CancerTF-X5.2
A549Lung CancerTF-X8.7
MCF-7Breast CancerTF-X12.1
  • IC50 values were determined after 72 hours of continuous exposure to TF-Inhibitor-140873 using a standard cell viability assay.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade TF-X TF-X Kinase Cascade->TF-X Co-activator Co-activator Co-activator_nuc Co-activator Co-activator->Co-activator_nuc TF-X->Co-activator Interaction TF-X_active TF-X TF-X->TF-X_active Inhibitor TF-Inhibitor-140873 Inhibitor->TF-X Inhibits Interaction DNA DNA TF-X_active->DNA Co-activator_nuc->DNA Gene Expression Gene Expression DNA->Gene Expression Transcription G Seed Cells Seed Cells Transfect Plasmids Transfect Plasmids Seed Cells->Transfect Plasmids Add Inhibitor Add Inhibitor Transfect Plasmids->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Luciferase Measure Luciferase Lyse Cells->Measure Luciferase Analyze Data Analyze Data Measure Luciferase->Analyze Data

References

Application Notes and Protocols for Compound Evaluation in Zebrafish Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental biology, toxicology, and drug discovery. Its genetic tractability, rapid ex utero development, and optical transparency make it an ideal system for high-throughput screening of small molecules. These application notes provide a generalized framework for evaluating the biological activity of a compound, exemplified by the hypothetical application of NSC 140873, in zebrafish models. The following protocols are based on established methodologies in zebrafish research and are intended to serve as a starting point for designing specific experiments.

I. Developmental Toxicity Assessment

A primary application of the zebrafish model is to assess the potential toxicity of compounds on vertebrate development.

Quantitative Data Summary

The following table represents a hypothetical outcome for a developmental toxicity screen of a novel compound. Researchers would typically perform a dose-response analysis to determine the concentration at which adverse effects are observed.

Concentration (µM)Survival Rate (%) at 96 hpfHatching Rate (%) at 72 hpfMalformation Rate (%) at 96 hpfTeratogenic Index (TI)
Control (0.1% DMSO)98 ± 295 ± 32 ± 1N/A
195 ± 392 ± 45 ± 20.05
588 ± 585 ± 615 ± 40.17
1075 ± 770 ± 835 ± 60.47
2540 ± 930 ± 1078 ± 91.95
5010 ± 55 ± 395 ± 39.5

*hpf: hours post-fertilization. Data are presented as mean ± standard deviation. The Teratogenic Index (TI) is a calculated ratio of the concentration that induces teratogenesis to the concentration that causes lethality; a higher TI suggests a greater teratogenic potential.

Experimental Protocol: Zebrafish Embryo Acute Toxicity Assay
  • Zebrafish Husbandry and Embryo Collection:

    • Maintain adult zebrafish in a recirculating water system at 28.5°C with a 14:10 hour light:dark cycle.

    • Collect freshly fertilized embryos following natural spawning.

    • Wash embryos with embryo medium (E3 medium).

  • Compound Exposure:

    • Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • At 4-6 hours post-fertilization (hpf), place healthy embryos into a 96-well plate (one embryo per well) containing 200 µL of E3 medium.

    • Add the test compound to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Endpoint Evaluation:

    • Incubate plates at 28.5°C.

    • At 24, 48, 72, and 96 hpf, observe embryos under a stereomicroscope.

    • Record lethal endpoints (coagulation, lack of heartbeat) and sublethal endpoints (hatching delay, malformations such as pericardial edema, yolk sac edema, and spinal curvature).[1][2]

Visualization: Developmental Toxicity Workflow

G cluster_setup Experimental Setup cluster_incubation Incubation & Observation cluster_analysis Data Analysis A Zebrafish Embryo Collection (4-6 hpf) B Array Embryos in 96-well Plates A->B C Compound Exposure (Dose-Response) B->C D Incubate at 28.5°C C->D E Daily Observation (24, 48, 72, 96 hpf) D->E F Record Lethality & Malformations E->F G Calculate LC50 & EC50 F->G H Determine Teratogenic Index F->H

Workflow for assessing developmental toxicity in zebrafish embryos.

II. Anti-Angiogenic Activity Assessment

The zebrafish is an excellent model for studying angiogenesis due to the external and rapid development of its vasculature.[3][4]

Quantitative Data Summary

The following table illustrates hypothetical data from an anti-angiogenic screen of a test compound in a transgenic zebrafish line expressing fluorescence in its vasculature (e.g., Tg(fli1:EGFP)).

Concentration (µM)Average Number of Intersomitic Vessels (ISVs) at 72 hpfAverage ISV Length (µm) at 72 hpfInhibition of ISV Formation (%)
Control (0.1% DMSO)30 ± 2150 ± 100
128 ± 3145 ± 126.7
522 ± 4110 ± 1526.7
1015 ± 575 ± 1850.0
258 ± 340 ± 1073.3
503 ± 215 ± 590.0

*Data are presented as mean ± standard deviation.

Experimental Protocol: Zebrafish Anti-Angiogenesis Assay
  • Zebrafish Line and Embryo Preparation:

    • Use a transgenic zebrafish line with fluorescently labeled endothelial cells, such as Tg(fli1:EGFP) or Tg(kdrl:mCherry).

    • Collect and dechorionate embryos at 24 hpf.

  • Compound Treatment:

    • Place dechorionated embryos in a 24-well plate.

    • Expose embryos to various concentrations of the test compound or a known angiogenesis inhibitor (e.g., Sunitinib) as a positive control.

  • Imaging and Analysis:

    • At 48 or 72 hpf, anesthetize the embryos with tricaine (MS-222).

    • Mount embryos in a low-melting-point agarose on a glass slide.

    • Image the trunk vasculature using a fluorescence microscope.

    • Quantify the number and length of the intersegmental vessels (ISVs).

Visualization: Angiogenesis Signaling Pathway

G cluster_pathway Simplified Angiogenesis Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Migration PKC->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Key signaling pathways involved in VEGF-mediated angiogenesis.

III. Anti-Cancer Activity Assessment (Xenograft Model)

Zebrafish larvae, with their optically clear bodies and immature adaptive immune system, are amenable to the transplantation of human cancer cells, creating a powerful model for studying cancer progression and metastasis in vivo.[5][6][7][8]

Quantitative Data Summary

This table presents hypothetical data on the effect of a test compound on tumor cell proliferation and dissemination in a zebrafish xenograft model.

Treatment GroupAverage Tumor Size (µm²) at 48 hpiAverage Number of Disseminated Cells at 48 hpiInhibition of Proliferation (%)Inhibition of Dissemination (%)
Control (0.1% DMSO)15000 ± 250050 ± 1000
Compound (10 µM)8000 ± 150020 ± 846.760.0
Positive Control6500 ± 120015 ± 556.770.0

*hpi: hours post-injection. Data are presented as mean ± standard deviation.

Experimental Protocol: Zebrafish Xenograft Assay
  • Cell Preparation:

    • Culture human cancer cells (e.g., fluorescently labeled breast or prostate cancer cells).

    • Harvest and resuspend cells in an appropriate buffer at a concentration of 1-2 x 10⁸ cells/mL.

  • Microinjection:

    • Anesthetize 2 days post-fertilization (dpf) zebrafish larvae.

    • Inject approximately 200-300 cells into the yolk sac or perivitelline space.

  • Compound Treatment and Imaging:

    • After injection, transfer larvae to fresh E3 medium containing the test compound.

    • At 24 and 48 hours post-injection (hpi), image the larvae using a fluorescence microscope.

    • Quantify the primary tumor size and the number of disseminated cells that have migrated away from the injection site.

Visualization: Zebrafish Xenograft Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_outcome Analysis A Culture Fluorescent Cancer Cells B Prepare Cell Suspension A->B D Microinject Cells into Yolk Sac B->D C Anesthetize 2 dpf Zebrafish Larvae C->D E Treat with Compound D->E F Image at 24 & 48 hpi E->F G Quantify Tumor Growth & Dissemination F->G

References

Troubleshooting & Optimization

Technical Support Center: NSC 140873

Author: BenchChem Technical Support Team. Date: November 2025

Issue: Unable to provide information on NSC 140873.

Status: Unresolved

Last Updated: 2025-11-18

Description

We regret to inform you that we have been unable to locate any scientific or technical data for the compound identifier "this compound". Comprehensive searches of chemical databases and scientific literature have not yielded any information regarding its chemical structure, biological targets, mechanism of action, or any associated off-target effects.

This suggests that "this compound" may be an incorrect or outdated identifier. Without accurate information about the compound, we are unable to generate the requested technical support content, including troubleshooting guides and FAQs related to its off-target effects.

Recommendations for Researchers

We recommend taking the following steps to resolve this issue:

  • Verify the Compound Identifier: Please double-check the NSC number for any potential typographical errors. Small mistakes in the numerical sequence can lead to an inability to identify the correct compound.

  • Consult Original Documentation: Refer back to the original source of the compound or the publication where it was mentioned. There may be alternative identifiers or more context provided that can aid in its identification.

  • Contact the Supplier: If this compound was obtained from a commercial or academic supplier, we advise contacting their technical support for more detailed information and documentation.

Once a valid identifier for the compound of interest is obtained, we would be pleased to assist you in creating a comprehensive technical support resource.

Troubleshooting Experimental Results for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: I am observing no effect or a significantly weaker effect than expected with my compound. What are the potential causes?

A1: Several factors could contribute to a lack of efficacy:

  • Compound Stability and Solubility: The compound may have degraded or precipitated out of solution. Verify the recommended storage conditions and solvent. It is advisable to prepare fresh stock solutions and filter-sterilize if appropriate.

  • Inaccurate Concentration: The actual concentration of the active compound may be lower than calculated due to handling errors, adsorption to labware, or degradation.

  • Cell Line or Model System Variability: The target of your compound may not be present or may be expressed at low levels in your specific cell line or animal model.

  • Experimental Conditions: The incubation time, cell density, or other assay parameters may not be optimal for observing the compound's effect.

Q2: My experimental results are inconsistent across replicates or experiments. What should I check?

A2: Inconsistent results can stem from various sources:

  • Compound Preparation: Ensure consistent and thorough mixing of stock solutions and dilutions. Vortexing and sonication can aid in dissolving compounds.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum batch can all impact experimental outcomes.

  • Assay Performance: Check for variability in reagent preparation, incubation times, and instrument readings. Include appropriate positive and negative controls in every experiment.

  • Operator Variability: Ensure standardized procedures are followed by all personnel involved in the experiments.

Q3: I am observing off-target effects or cellular toxicity that is not related to the expected mechanism of action. How can I troubleshoot this?

A3: Unexplained toxicity or off-target effects can be addressed by:

  • Dose-Response Analysis: Perform a wide-range dose-response curve to identify a therapeutic window where the desired effect is observed without significant toxicity.

  • Control Experiments: Use vehicle-only controls and, if possible, a structurally related but inactive control compound to distinguish specific from non-specific effects.

  • Orthogonal Assays: Confirm your findings using a different experimental method that measures the same biological endpoint.

Troubleshooting Guides

Guide 1: Issues with Compound Solubility and Stability

This guide provides a systematic approach to addressing problems related to the physical and chemical properties of a research compound.

Illustrative Experimental Workflow for Solubility and Stability Assessment

start Problem: Inconsistent or No Effect solubility Assess Compound Solubility start->solubility stability Evaluate Compound Stability start->stability visual Visually Inspect Solution (Precipitate, Cloudiness) solubility->visual hplc Analyze by HPLC (Purity, Degradation Products) solubility->hplc dls Dynamic Light Scattering (Aggregate Formation) solubility->dls lcms LC-MS Analysis (Degradation Products) stability->lcms bioassay Functional Bioassay (Compare Fresh vs. Aged) stability->bioassay adjust_solvent Adjust Solvent/Formulation visual->adjust_solvent hplc->adjust_solvent dls->adjust_solvent optimize_storage Optimize Storage Conditions lcms->optimize_storage fresh_prep Prepare Fresh Solutions bioassay->fresh_prep end Re-run Experiment adjust_solvent->end fresh_prep->end optimize_storage->end

Caption: A workflow for troubleshooting compound solubility and stability.

Table 1: Example Solubility Data for a Hypothetical Compound

SolventConcentration (mM)AppearanceNotes
DMSO100Clear SolutionStock solution
PBS (pH 7.4)1PrecipitateInsoluble in aqueous buffer
PBS + 1% DMSO1Clear SolutionSoluble with co-solvent
Ethanol50Clear SolutionAlternative solvent
Guide 2: Investigating Unexpected Cellular Phenotypes

This guide outlines steps to take when observing cellular effects that are not anticipated based on the compound's presumed target.

Illustrative Signaling Pathway for a Hypothetical Kinase Inhibitor

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates OffTarget Off-Target Kinase OffTarget->TF Gene Gene Expression TF->Gene Regulates Compound Hypothetical Compound (NSC XXXXXX) Compound->KinaseB Inhibits (On-Target) Compound->OffTarget Inhibits (Off-Target)

NSC 140873 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility challenges associated with NSC 140873. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation of poorly water-soluble compounds like this compound, it is recommended to use a high-purity organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic molecules.[1][2][3] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[4]

Q2: My this compound dissolves in DMSO but precipitates when I dilute it into my aqueous experimental buffer. What should I do?

A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[3][4] Here are several strategies to address this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous buffer. Instead, perform serial dilutions in your buffer, vortexing gently between each step.[2]

  • Lower Final Concentration: The final concentration of your compound may be exceeding its solubility limit in the aqueous buffer. Try working with a lower final concentration of this compound.

  • Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines.[2][5] Ensure your dilutions maintain a consistent and low final DMSO concentration across all experimental conditions, including vehicle controls.

  • Pre-warming the Buffer: Gently warming your aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility.[3][6]

Q3: Are there alternative solvents or additives I can use to improve the aqueous solubility of this compound?

A3: Yes, if DMSO proves problematic or insufficient, you can explore other options:

  • Co-solvents: The use of a water-miscible co-solvent can help improve solubility.[7][8] Examples include ethanol or polyethylene glycol (PEG). However, always test for cellular toxicity of the co-solvent at the final concentration.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.[3][7]

  • pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of your buffer may enhance its solubility.[7][9] This requires knowledge of the compound's pKa values.

Q4: How can I determine the kinetic solubility of this compound in my specific experimental buffer?

A4: You can perform a simple experiment to estimate the kinetic solubility. Prepare a series of dilutions of your this compound DMSO stock in your aqueous buffer. After a short incubation period, assess for precipitation visually or by measuring turbidity using a plate reader (at a wavelength around 600-650 nm). The highest concentration that remains clear is an approximation of its kinetic solubility.[6]

Troubleshooting Guides

This section provides a step-by-step approach to resolving common issues with this compound solubility.

Issue 1: Visible Precipitate in Cell Culture Wells

Symptoms:

  • Cloudy or turbid cell culture media after adding the compound.[10]

  • Visible particles or crystals observed under a microscope.[10]

Troubleshooting Workflow:

start Precipitate Observed in Cell Culture check_final_dmso Is final DMSO concentration ≤ 0.5%? start->check_final_dmso increase_dmso Increase final DMSO to 0.5% if tolerated by cells check_final_dmso->increase_dmso No check_compound_conc Is the compound concentration too high? check_final_dmso->check_compound_conc Yes increase_dmso->check_compound_conc lower_compound_conc Lower the final concentration of this compound check_compound_conc->lower_compound_conc Yes use_solubilizing_agents Consider using co-solvents or surfactants check_compound_conc->use_solubilizing_agents No test_solubility Determine kinetic solubility in your media lower_compound_conc->test_solubility use_solubilizing_agents->test_solubility end_soluble Compound Solubilized test_solubility->end_soluble Successful end_insoluble Compound remains insoluble. Re-evaluate experimental design. test_solubility->end_insoluble Unsuccessful

Caption: Troubleshooting workflow for addressing compound precipitation.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Symptoms:

  • High variability between replicate wells.

  • Lack of a clear dose-response relationship.

Potential Cause: Undissolved compound can lead to an inaccurate final concentration, causing variability in your results.

Solutions:

  • Confirm Complete Dissolution of Stock: Before each experiment, visually inspect your DMSO stock solution to ensure there is no precipitate. If necessary, gently warm the stock at 37°C or sonicate briefly.

  • Prepare Fresh Dilutions: Avoid using old dilutions of this compound in aqueous buffers, as the compound may precipitate over time. Prepare fresh working solutions for each experiment.

  • Vortex During Dilution: When preparing your working solutions, add the stock solution to the buffer while gently vortexing to ensure rapid and uniform mixing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM solution.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[4]

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes or 96-well plate for dilutions

Methodology:

  • Pre-warm the aqueous buffer to room temperature or 37°C.

  • Perform serial dilutions of the 10 mM DMSO stock to create intermediate stocks if necessary. This is often done in 100% DMSO to maintain solubility before the final dilution into the aqueous buffer.

  • Add the DMSO stock (or intermediate dilution) dropwise to the pre-warmed aqueous buffer while gently vortexing.[10] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Ensure the final DMSO concentration in the working solution is at a non-toxic level for your experimental system (typically ≤ 0.5% v/v).

  • Visually inspect the final working solution for any signs of precipitation before adding it to your experiment.

Quantitative Data Summary

Solvent/Buffer SystemMaximum Solubility Observed (mM)Temperature (°C)Observations (e.g., Clear, Precipitate)
100% DMSO25
Cell Culture Medium + 0.5% DMSO37
PBS + 0.5% DMSO25
Add other systems as tested

Signaling Pathway and Workflow Diagrams

As the specific signaling pathway of this compound is not defined in the available literature, a generalized experimental workflow for handling a novel compound with unknown solubility and mechanism of action is provided below.

start Start: Novel Compound (this compound) solubility_testing Solubility Testing (DMSO, Ethanol, Aqueous Buffers) start->solubility_testing stock_prep Prepare High-Concentration Stock in Optimal Solvent (e.g., 10 mM in DMSO) solubility_testing->stock_prep working_sol_prep Prepare Working Solutions in Aqueous Buffer (Maintain Low Final Solvent %) stock_prep->working_sol_prep in_vitro_assay In Vitro Assay (e.g., Cell Viability, Enzyme Inhibition) working_sol_prep->in_vitro_assay dose_response Generate Dose-Response Curve in_vitro_assay->dose_response pathway_analysis Downstream Analysis (e.g., Western Blot, qPCR for Pathway Targets) dose_response->pathway_analysis conclusion Elucidate Mechanism of Action pathway_analysis->conclusion

Caption: General workflow for characterizing a novel research compound.

References

Technical Support Center: Interpreting Unexpected Results with Experimental Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Question Possible Causes Recommended Actions
1. Why is the observed in vitro potency of my compound significantly lower than expected? - Compound instability in media- Incorrect concentration calculation- Cell line variability or resistance- Assay interference- Verify Compound Stability: Test compound stability in the assay media over the experiment's duration.- Confirm Concentration: Re-calculate and verify the concentration of the stock solution. Use a fresh stock.- Cell Line Authentication: Ensure the cell line is correct and has not developed resistance. Test on a different cell line if possible.- Assay Controls: Run appropriate positive and negative controls to check for assay interference.
2. My compound shows high potency but also high cytotoxicity in all cell lines tested. How do I interpret this? - General cytotoxic mechanism- Off-target effects hitting essential cellular pathways- High compound concentration- Determine Therapeutic Window: Perform dose-response curves to identify a potential therapeutic window.- Off-Target Profiling: Screen the compound against a panel of off-target proteins.- Mechanism of Action Studies: Investigate the specific mechanism leading to cytotoxicity.
3. The compound is potent in vitro but shows no efficacy in my animal model. What are the potential reasons? - Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism)- Inadequate dose or dosing regimen- In vivo target engagement not achieved- Animal model not representative of the human disease- Pharmacokinetic Analysis: Perform studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Dose Escalation Study: Conduct a dose-escalation study to find an effective and tolerable dose.- Target Engagement Biomarkers: Develop and use biomarkers to confirm the compound is hitting its target in vivo.- Model Validation: Ensure the animal model is appropriate for the therapeutic hypothesis.
4. I am observing unexpected phenotypes in my animal studies that do not align with the proposed mechanism of action. What should I do? - Off-target effects- Metabolite activity- Unanticipated interaction with in vivo systems- Investigate Off-Target Effects: Profile the compound and its major metabolites against a broad panel of receptors, enzymes, and ion channels.- Identify Metabolites: Characterize the main metabolites and test their activity.- Phenotypic Screening: Use a broader phenotypic screening approach to identify the pathways being affected.

Frequently Asked Questions (FAQs)

Q1: How can I proactively identify potential off-target effects of my compound?

A1: A combination of in silico and in vitro approaches is recommended. Computational methods can predict potential off-target interactions based on the compound's structure. These predictions should then be confirmed experimentally through broad panel screening against a diverse set of kinases, GPCRs, ion channels, and other common off-target families.

Q2: What are the best practices for preparing and storing my experimental compound to ensure its stability?

A2: Always refer to the manufacturer's instructions for storage conditions. In general, compounds should be stored in a cool, dark, and dry place. For long-term storage, aliquoting the compound in a suitable solvent and storing it at -20°C or -80°C can prevent degradation from repeated freeze-thaw cycles. It is also crucial to use high-purity solvents and to verify the compound's integrity periodically using methods like HPLC or mass spectrometry.

Q3: How do I choose the right cell line for my in vitro experiments?

A3: The choice of cell line should be guided by the research question. Key considerations include:

  • Target Expression: The cell line should express the target of interest at a relevant level.

  • Genetic Background: The genetic background of the cell line should be appropriate for the hypothesis being tested.

  • Relevance to Disease: If studying a specific disease, use a cell line derived from that disease tissue or one that models the disease.

  • Authentication: Always use authenticated cell lines to ensure reproducibility.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the experimental compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement
  • Protein Extraction: Treat cells with the compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Hypothetical Signaling Pathway Compound Experimental Compound Receptor Target Receptor Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription Response Cellular Response Gene->Response G cluster_1 Troubleshooting Workflow for Unexpected In Vitro Results Start Unexpected Result Observed Check1 Verify Compound Purity and Concentration Start->Check1 Action1 Prepare Fresh Stock Re-run Experiment Check1->Action1 Issue Found Check2 Assess Cell Line Health and Identity Check1->Check2 No Issue Action2 Perform Cell Line Authentication Use New Batch of Cells Check2->Action2 Issue Found Check3 Evaluate Assay Protocol and Reagents Check2->Check3 No Issue Action3 Run Additional Controls Validate Reagents Check3->Action3 Issue Found Investigate Investigate Off-Target Effects or Alternative Mechanisms Check3->Investigate No Issue

Technical Support Center: Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a cytotoxicity assay?

A cytotoxicity assay is a laboratory method used to determine the toxic effect of a substance on cells. These assays are crucial in drug development and toxicology to screen for compounds that may cause cell death or inhibit cell growth.

Q2: What are the common types of cytotoxicity assays?

Common methods include:

  • MTT Assay: Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product by living cells.[1]

  • LDH Assay: Detects the release of lactate dehydrogenase (LDH) from damaged cells, which indicates a loss of membrane integrity.[2]

  • Live/Dead Staining: Uses fluorescent dyes to differentiate between live and dead cells based on membrane permeability.[2]

  • Caspase Activity Assays: Measures the activity of caspases, which are key enzymes in the apoptotic pathway.[3]

Q3: How do I choose the right cytotoxicity assay?

The choice of assay depends on the expected mechanism of cell death (e.g., apoptosis vs. necrosis), the cell type being used, and the throughput requirements of the experiment. For example, an LDH assay is suitable for detecting necrosis, while a caspase assay is specific for apoptosis.

Q4: What are appropriate controls for a cytotoxicity assay?

Essential controls include:

  • Untreated Cells (Negative Control): Cells cultured in medium without the test compound.

  • Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the same final concentration used in the experimental wells.

  • Positive Control: Cells treated with a known cytotoxic compound to ensure the assay is working correctly.

  • Medium Only (Blank): Wells containing only cell culture medium to measure background absorbance or fluorescence.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability Between Replicate Wells Inconsistent cell seeding density.Ensure the cell suspension is homogenous before seeding and use calibrated pipettes for accurate cell counting and dispensing.
Pipetting errors, especially with small volumes of concentrated stock solutions.Perform serial dilutions to work with larger, more manageable volumes. Use properly calibrated pipettes.
"Edge effect" in microplates where outer wells evaporate more quickly.Avoid using the outer wells of the assay plate for experimental samples. Fill them with sterile water or medium.[2]
Low Signal or No Effect Observed The concentration of the test compound is too low.Test a wider range of concentrations, including higher doses.
The chosen cell line is not sensitive to the compound.Verify the expression of the target in your cell line, if known. Consider using a different, more sensitive cell line.
The incubation time is too short.Increase the duration of exposure to the test compound (e.g., 48 or 72 hours).
The compound has degraded.Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid prolonged storage of diluted solutions.
High Background Signal Contamination of the cell culture or reagents.Use aseptic techniques and check cultures for contamination. Use fresh, sterile reagents.
High spontaneous cell death in the negative control.Optimize cell seeding density to avoid overgrowth and nutrient depletion. Ensure the cell line is healthy.
The solvent (e.g., DMSO) is at a toxic concentration.Run a solvent-only control to determine the tolerance of your cell line. Keep the final solvent concentration low (typically ≤0.5% for DMSO).

Experimental Protocols

General Cytotoxicity Assay Protocol (e.g., MTT Assay)
  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired concentration in the appropriate culture medium.

    • Seed the cells into a 96-well plate at the optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle and untreated controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[1]

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Compound Dilutions Treatment 4. Add Compound to Cells Compound_Prep->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation Add_Reagent 6. Add Cytotoxicity Reagent (e.g., MTT) Incubation->Add_Reagent Incubate_Reagent 7. Incubate Add_Reagent->Incubate_Reagent Read_Plate 8. Read Plate (Absorbance/Fluorescence) Incubate_Reagent->Read_Plate Data_Analysis 9. Calculate % Cytotoxicity / Viability Read_Plate->Data_Analysis Troubleshooting_Tree Start Unexpected Cytotoxicity Results High_Variability High Variability Between Replicates? Start->High_Variability No_Effect No Effect Observed? High_Variability->No_Effect No Check_Seeding Check Cell Seeding Consistency High_Variability->Check_Seeding Yes High_Background High Background Signal? No_Effect->High_Background No Check_Concentration Increase Compound Concentration No_Effect->Check_Concentration Yes Check_Contamination Screen for Contamination High_Background->Check_Contamination Yes Check_Pipetting Verify Pipetting Accuracy Check_Seeding->Check_Pipetting Avoid_Edge Avoid 'Edge Effect' Check_Pipetting->Avoid_Edge Check_Incubation Extend Incubation Time Check_Concentration->Check_Incubation Check_Compound Prepare Fresh Compound Check_Incubation->Check_Compound Check_Solvent Verify Solvent Toxicity Check_Contamination->Check_Solvent Optimize_Density Optimize Cell Density Check_Solvent->Optimize_Density

References

controlling for NSC 140873 instability in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 140873.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimental use of this compound.

1. Compound Stability and Handling

  • Question: I'm seeing variable or no activity with this compound in my experiments. What could be the cause?

    • Answer: this compound is known to be unstable in solution and can spontaneously convert into a benzodiazepine, Ro5-3335[1][2]. This inherent instability can lead to a loss of the desired biological activity. It is crucial to minimize the time the compound is in solution before use. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Question: What are the recommended storage and handling procedures for this compound?

    • Answer: Due to its classification as a potentially "unstable explosive" in its solid form, extreme caution must be exercised. Always consult the manufacturer's safety data sheet (SDS) for specific handling and storage instructions. In general, store the solid compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. When preparing solutions, use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Question: What solvents are recommended for dissolving this compound?

    • Answer: While specific solvent compatibility data is limited, it is advisable to use anhydrous, high-purity solvents. To minimize degradation, prepare solutions immediately before use. It is recommended to perform a small-scale solubility test in your solvent of choice (e.g., DMSO) to ensure it dissolves completely before preparing a larger stock solution.

2. Experimental Design and Interpretation

  • Question: I am not observing the expected inhibition of RUNX1-CBFβ interaction. What could be wrong?

    • Answer: Besides the compound's instability, several factors could contribute to this issue:

      • Incorrect Concentration: Ensure you are using a concentration range appropriate for your cell type or assay. A dose-response experiment is recommended to determine the optimal concentration.

      • Cellular Uptake: The compound may not be efficiently entering your cells. Consider using permeabilization agents if appropriate for your experimental setup, but be mindful of their potential off-target effects.

      • Assay Specificity: Verify that your assay is specifically measuring the RUNX1-CBFβ interaction and is not being affected by other cellular processes.

  • Question: Are there any known off-target effects of this compound?

    • Answer: The primary known transformation of this compound is its conversion to Ro5-3335, a benzodiazepine[1][2]. Benzodiazepines have a well-characterized pharmacology, primarily acting on GABA-A receptors. Therefore, it is crucial to consider that any observed biological effects could be due to this breakdown product, especially in longer-term experiments. Running parallel experiments with Ro5-3335 as a control is highly recommended to distinguish between the effects of the parent compound and its degradation product.

Quantitative Data Summary

PropertyValueReference
CAS Number 106410-13-3[1][2][3][4][5]
Molecular Formula C13H12ClN3O2[1][2]
Molecular Weight 277.71 g/mol [1][2]
Known Biological Activity Inhibitor of RUNX1-CBFβ interaction[1][2]
Observed In Vitro Activity Reduces definitive hematopoiesis in zebrafish embryos (1 to 100 µM, 5-6 days)[1][2]
Observed In Vitro Activity Antiproliferative activity against cells with high RUNX1 expression[1][2]
Instability Spontaneously converts to Ro5-3335 (a benzodiazepine) in solution.[1][2]
Physical Hazard Unstable explosive

Experimental Protocols

1. General Protocol for Handling and Solubilization of this compound

  • Safety First: Before handling, review the Safety Data Sheet (SDS). Handle the solid compound in a fume hood, wearing appropriate PPE (lab coat, safety glasses, and chemical-resistant gloves).

  • Weighing: Carefully weigh the required amount of solid this compound using a calibrated microbalance.

  • Solubilization: In a sterile, amber glass vial, add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to the weighed compound to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Avoid excessive heating.

  • Immediate Use: Use the freshly prepared solution immediately in your experiment to minimize degradation.

  • Storage of Stock Solution (Not Recommended): If short-term storage is unavoidable, store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. However, be aware that stability is not guaranteed.

2. Protocol for Assessing Inhibition of RUNX1-CBFβ Interaction in a Cell-Based Reporter Assay

  • Cell Culture: Plate cells containing a RUNX1-responsive reporter construct (e.g., a luciferase or fluorescent protein reporter) in a suitable multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare fresh serial dilutions of this compound and Ro5-3335 (as a control) in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Reporter Assay: Following incubation, measure the reporter activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).

  • Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects. Plot the normalized reporter activity against the compound concentration to determine the IC50 value.

Visualizations

NSC140873_Instability NSC140873 This compound (Active Inhibitor) Ro5_3335 Ro5-3335 (Benzodiazepine) NSC140873->Ro5_3335 Spontaneous Conversion (in solution) Inactive Loss of RUNX1-CBFβ Inhibition Ro5_3335->Inactive

Caption: Spontaneous conversion of this compound to Ro5-3335.

RUNX1_Signaling_Pathway cluster_nucleus Nucleus RUNX1 RUNX1 RUNX1_CBFβ RUNX1-CBFβ Complex RUNX1->RUNX1_CBFβ CBFβ CBFβ CBFβ->RUNX1_CBFβ TargetGenes Target Gene Expression RUNX1_CBFβ->TargetGenes Promotes NSC140873 This compound NSC140873->RUNX1_CBFβ Inhibits

Caption: Inhibition of RUNX1-CBFβ signaling by this compound.

Experimental_Workflow start Start prep Prepare Fresh This compound Solution start->prep treat Treat Cells prep->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: Recommended experimental workflow for using this compound.

References

impact of NSC 140873 impurities on research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of NSC 140873. The following information is designed to address specific issues that may be encountered during experiments, with a focus on the potential impact of impurities and lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a small molecule inhibitor targeting the ATP-binding site of a specific kinase (Kinase X). By occupying this site, it prevents the transfer of a phosphate group from ATP to its substrate, thereby inhibiting the downstream signaling cascade. This inhibition is expected to lead to a decrease in the phosphorylation of a specific substrate (Substrate Y) and a subsequent reduction in cell proliferation in cancer cell lines dependent on this pathway.

Q2: What are the common sources of impurities in a synthesized compound like this compound?

A2: Impurities in small molecule inhibitors like this compound can arise from several sources during the synthesis and purification process. These can include starting materials, intermediates, byproducts, and degradation products. The specific impurity profile can vary between different synthesis batches, leading to lot-to-lot variability.

Q3: How can impurities in my vial of this compound affect my experimental results?

A3: Impurities can have a significant impact on experimental outcomes. They may possess their own biological activity, leading to off-target effects that can be mistakenly attributed to this compound. Impurities can also interfere with the activity of the primary compound, either by enhancing or diminishing its intended effect. This can lead to inconsistent results and difficulties in data interpretation.

Q4: I am observing lower than expected potency for this compound in my cell-based assays. What could be the cause?

A4: Several factors could contribute to lower than expected potency. These include the presence of inactive impurities that reduce the effective concentration of the active compound. Other possibilities include poor cell permeability of the compound, degradation of the compound in the cell culture media, or the selection of a cell line that is not dependent on the target kinase pathway.

Q5: My in vitro kinase assay shows potent inhibition, but I see minimal effect on cell viability. Why is there a discrepancy?

A5: This is a common challenge in drug discovery. A compound can be a potent inhibitor of a purified enzyme in a biochemical assay but show little to no effect in a cellular context. This discrepancy can be due to several factors, including poor membrane permeability, rapid metabolism of the compound within the cell, or the presence of cellular efflux pumps that actively remove the compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Experiments

Possible Causes:

  • Lot-to-Lot Variability: The purity and composition of this compound may differ between batches.

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound.

  • Experimental Inconsistency: Variations in cell density, incubation time, or reagent concentrations.

Troubleshooting Steps:

  • Verify Compound Purity: If possible, obtain a certificate of analysis (CoA) for each lot of this compound to compare purity levels.

  • Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments.

  • Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to minimize the impact of degradation.

  • Control Experiments: Include a known inhibitor of the same pathway as a positive control to ensure assay consistency.

Issue 2: Unexpected Off-Target Effects Observed

Possible Causes:

  • Active Impurities: The observed off-target effects may be due to the biological activity of impurities present in the compound.

  • High Compound Concentration: At high concentrations, even specific inhibitors can interact with other kinases or cellular targets.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a wide-range dose-response experiment to determine if the off-target effects are concentration-dependent.

  • Purity Analysis: If available, analyze the purity of your this compound sample using techniques like HPLC or mass spectrometry.

  • Structurally Unrelated Inhibitor: Use a structurally different inhibitor of the same target as a control to see if the same off-target phenotype is observed.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, highlighting potential variations that could be attributed to lot purity.

Table 1: Biochemical Assay - IC50 Values for Kinase X Inhibition

Lot NumberPurity (%)IC50 (nM)
Lot A99.550
Lot B95.285
Lot C98.955

Table 2: Cell-Based Assay - Anti-proliferative Activity (GI50) in Cancer Cell Line Z

Lot NumberPurity (%)GI50 (µM)
Lot A99.51.2
Lot B95.23.5
Lot C98.91.5

Experimental Protocols

Protocol 1: In Vitro Kinase Assay
  • Reagents: Purified Kinase X, Substrate Y peptide, ATP, this compound, and a suitable kinase buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and this compound (or DMSO as a vehicle control).

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, TR-FRET).

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Seed cancer cell line Z in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the GI50 value.

Visualizations

G cluster_0 Troubleshooting Workflow: Inconsistent IC50 Start Inconsistent IC50 Observed Check_Purity Check Lot Purity (CoA) Start->Check_Purity Standardize Standardize Experimental Protocol Check_Purity->Standardize Purity OK Consistent_Results Consistent Results Achieved Check_Purity->Consistent_Results Impurity Identified Fresh_Stock Use Fresh Stock Solution Standardize->Fresh_Stock Protocol Standardized Positive_Control Include Positive Control Fresh_Stock->Positive_Control Stock is Fresh Positive_Control->Consistent_Results Assay Validated

Caption: Troubleshooting workflow for inconsistent IC50 values.

G cluster_1 This compound Signaling Pathway Inhibition ATP ATP KinaseX Kinase X ATP->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation NSC140873 This compound NSC140873->KinaseX Inhibition pSubstrateY Phospho-Substrate Y SubstrateY->pSubstrateY Downstream Downstream Signaling pSubstrateY->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Proposed signaling pathway inhibition by this compound.

Validation & Comparative

A Comparative Analysis of NSC 140873 and Ro5-3335 in Targeting the RUNX1-CBFβ Interaction

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of protein-protein interactions essential for oncogenesis represents a promising frontier. This guide provides a detailed comparison of two such molecules: NSC 140873 and Ro5-3335, both of which have been investigated for their role in disrupting the crucial interaction between Runt-related transcription factor 1 (RUNX1) and Core-binding factor beta (CBFβ). This heterodimeric complex is a master regulator of hematopoiesis, and its aberrant function, often through chromosomal translocations leading to fusion proteins, is a hallmark of certain leukemias.

A critical finding from foundational research is that this compound is an unstable compound that spontaneously cyclizes in solution to form the benzodiazepine, Ro5-3335.[1][2][3] Consequently, the biological activity observed with this compound is attributable to its conversion to Ro5-3335. Therefore, this comparison guide will focus on the well-characterized activity of Ro5-3335 as the active agent that inhibits the RUNX1-CBFβ interaction.

Mechanism of Action

Ro5-3335 functions as an inhibitor of the RUNX1-CBFβ interaction, thereby repressing the transcriptional activation of genes downstream of this complex.[1][4][5] Interestingly, studies suggest that Ro5-3335 does not completely disrupt the RUNX1-CBFβ complex but rather alters its conformation or increases the distance between the two proteins.[1][4] This modulation is sufficient to inhibit the biological function of the complex. The compound has been shown to directly interact with both RUNX1 and CBFβ.[1][2]

Below is a diagram illustrating the proposed mechanism of action of Ro5-3335.

cluster_0 Normal RUNX1-CBFβ Function cluster_1 Inhibition by Ro5-3335 RUNX1 RUNX1 DNA Target Gene Promoter RUNX1->DNA Binds Transcription Gene Transcription RUNX1->Transcription Activates CBFb CBFβ CBFb->RUNX1 Stabilizes CBFb->Transcription Activates Ro5 Ro5-3335 RUNX1_i RUNX1 Ro5->RUNX1_i Interacts CBFb_i CBFβ Ro5->CBFb_i Interacts DNA_i Target Gene Promoter RUNX1_i->DNA_i Binding Inhibited NoTranscription Transcription Inhibited RUNX1_i->NoTranscription Inhibits CBFb_i->RUNX1_i Interaction Altered CBFb_i->NoTranscription Inhibits

Caption: Mechanism of Ro5-3335 Action.

Quantitative Activity Data

The antiproliferative activity of Ro5-3335 has been evaluated in various human leukemia cell lines. The compound demonstrates preferential cytotoxicity against cell lines harboring core-binding factor (CBF) fusion proteins. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
ME-1Acute Myeloid Leukemia (CBFB-MYH11)1.1[4][6]
Kasumi-1Acute Myeloid Leukemia (RUNX1-ETO)21.7[4][6]
REHB-cell Acute Lymphoblastic Leukemia (TEL-RUNX1)17.3[4][6]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of Ro5-3335.

Cell Viability Assay

To determine the antiproliferative effects of Ro5-3335, human leukemia cell lines were cultured in the presence of varying concentrations of the compound for 48 hours. Cell viability was subsequently measured using a luminescent cell viability assay, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 values were then calculated from the dose-response curves.[2]

RUNX1-CBFβ Transactivation Reporter Assay

The inhibitory effect of Ro5-3335 on RUNX1/CBFβ-dependent transcription was assessed using a reporter assay.[1][6] Cells were co-transfected with expression vectors for RUNX1 and CBFβ, along with a reporter plasmid containing a luciferase gene under the control of a known RUNX1/CBFβ target promoter, such as the macrophage colony-stimulating factor receptor (MCSFR) promoter.[1][7] The cells were then treated with different concentrations of Ro5-3335. The luciferase activity, indicative of transcriptional activation, was measured to determine the extent of inhibition.

In Vivo Zebrafish Hematopoiesis Assay

The in vivo activity of Ro5-3335 was evaluated using transgenic zebrafish embryos that express green fluorescent protein (GFP) in specific hematopoietic cell lineages (e.g., thrombocytes and T-cells).[1][2] Embryos were treated with the compound, and the development of the hematopoietic system was monitored by observing the GFP-positive cell populations. A reduction in these cell populations indicated an inhibition of definitive hematopoiesis, a process known to be dependent on Runx1.[1]

The general workflow for evaluating a potential RUNX1-CBFβ inhibitor is depicted in the following diagram.

A Compound Screening (e.g., High-Throughput Screen) B In Vitro Validation (Transactivation Reporter Assay) A->B Hit Confirmation C Cell-Based Assays (Leukemia Cell Line Viability) B->C Functional Validation D In Vivo Model Testing (Zebrafish Hematopoiesis Assay) C->D In Vivo Efficacy E Preclinical Animal Models (Mouse Leukemia Models) D->E Therapeutic Potential

Caption: Experimental Workflow for Inhibitor Evaluation.

In Vivo Efficacy

The therapeutic potential of Ro5-3335 has been demonstrated in preclinical animal models. In a mouse model of CBFB-MYH11 leukemia, oral administration of Ro5-3335 at 300 mg/kg/day for 30 days significantly reduced the leukemia burden.[1][4] This was evidenced by a decrease in the number of c-kit positive cells and reduced leukemic cell infiltration in the liver, bone marrow, and spleen.[4] Furthermore, Ro5-3335 was shown to rescue the preleukemic phenotype in a RUNX1-ETO transgenic zebrafish model.[1][4][5]

Conclusion

The investigation into this compound led to the identification of its stable and active form, Ro5-3335, as a potent inhibitor of the RUNX1-CBFβ interaction. Ro5-3335 exhibits selective cytotoxicity against leukemia cells harboring CBF fusion proteins and has demonstrated significant anti-leukemic activity in both in vitro and in vivo models. These findings underscore the therapeutic potential of targeting the RUNX1-CBFβ axis and establish Ro5-3335 as a valuable lead compound for the development of novel treatments for CBF leukemias.

References

Validating NSC 140873 as a Specific RUNX1-CBFβ Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NSC 140873 and its more stable analog, Ro5-3335, with other known inhibitors of the RUNX1-CBFβ protein-protein interaction. The RUNX1-CBFβ complex is a critical transcription factor in normal development and is frequently dysregulated in diseases such as leukemia and various solid tumors. The information presented here, including comparative performance data and detailed experimental protocols, is intended to assist researchers in validating and utilizing these inhibitors for basic research and therapeutic development.

Performance Comparison of RUNX1-CBFβ Inhibitors

The following tables summarize the in vitro and cellular potency of this compound (via its active form Ro5-3335) and alternative RUNX1-CBFβ inhibitors. It is important to note that this compound is unstable in solution and spontaneously converts to Ro5-3335; therefore, data for Ro5-3335 is presented as the relevant measure of its activity. The inhibitors listed primarily function as allosteric inhibitors, binding to the CBFβ subunit to disrupt its interaction with RUNX1.

Table 1: Biochemical Assay Performance

InhibitorAssay TypeIC50 (µM)Reference
Ro5-3335FRETNo significant effect[1]
AI-4-57FRET34.3 ± 0.3[1]
AI-10-47FRET3.2 ± 0.5[1]
AI-10-104FRET1.25 ± 0.06[1]
AI-14-91FRET2.1[2]
AI-10-49FRET0.26[3]

Note: FRET (Förster Resonance Energy Transfer) assays measure the direct inhibition of the RUNX1-CBFβ protein-protein interaction.

Table 2: Cellular Assay Performance

InhibitorCell LineAssay TypeIC50 (µM)Reference
Ro5-3335ME-1 (AML)Cell Viability1.1[4]
Ro5-3335Kasumi-1 (AML)Cell Viability21.7[4]
Ro5-3335REH (ALL)Cell Viability17.3[4]
AI-10-104ATL cell linesCell Viability1-10[5]
AI-14-91OVCAR8 (Ovarian)Cell Viability~7[2]
AI-10-49ME-1 (AML)Cell Viability0.6[2]

Note: AML (Acute Myeloid Leukemia), ALL (Acute Lymphoblastic Leukemia), ATL (Adult T-cell Leukemia/lymphoma). Cell viability assays measure the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of RUNX1-CBFβ inhibitors.

Co-Immunoprecipitation (Co-IP) to Confirm Disruption of RUNX1-CBFβ Interaction

This protocol is designed to qualitatively or semi-quantitatively assess the ability of an inhibitor to disrupt the interaction between endogenous RUNX1 and CBFβ in a cellular context.

Materials:

  • Cell line expressing endogenous RUNX1 and CBFβ (e.g., SEM, ME-1)

  • RUNX1-CBFβ inhibitor (e.g., Ro5-3335) and vehicle control (e.g., DMSO)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

  • Anti-RUNX1 antibody for immunoprecipitation (e.g., Active Motif, cat #39000)[1]

  • Anti-CBFβ antibody for Western blotting

  • Protein A/G magnetic beads or agarose beads

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with the RUNX1-CBFβ inhibitor at various concentrations (e.g., 1-20 µM) or vehicle control for a predetermined time (e.g., 6 hours)[1].

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-RUNX1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold Co-IP Lysis/Wash Buffer.

  • Elution: Elute the protein complexes from the beads by resuspending them in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-CBFβ and anti-RUNX1 antibodies to detect the co-immunoprecipitated proteins. A decrease in the amount of CBFβ pulled down in the inhibitor-treated samples compared to the control indicates disruption of the RUNX1-CBFβ interaction.

Luciferase Reporter Assay for Downstream Transcriptional Activity

This assay measures the effect of inhibitors on the transcriptional activity of the RUNX1-CBFβ complex on a target gene promoter.

Materials:

  • HEK293T or other suitable cell line

  • Expression plasmids for RUNX1 and CBFβ

  • Luciferase reporter plasmid containing a RUNX1-responsive promoter (e.g., a construct with the Macrophage Colony-Stimulating Factor Receptor (CSF1R) promoter)[1]

  • A control plasmid expressing Renilla luciferase for normalization

  • Transfection reagent

  • RUNX1-CBFβ inhibitor and vehicle control

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect the cells with the RUNX1 and CBFβ expression plasmids, the RUNX1-responsive firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • Inhibitor Treatment: After 24 hours of transfection, treat the cells with the RUNX1-CBFβ inhibitor at various concentrations or vehicle control for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in the normalized luciferase activity in the inhibitor-treated cells indicates inhibition of RUNX1-CBFβ transcriptional function.

Visualizing the Validation of this compound

To further clarify the context and mechanism of this compound's action, the following diagrams illustrate the relevant biological pathway, the experimental workflow for inhibitor validation, and the logical steps involved in confirming its specificity.

RUNX1_CBF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Signaling Cascade (e.g., RAS-MAPK) Receptor->SignalingCascade CBFbeta_cyto CBFβ SignalingCascade->CBFbeta_cyto CBFbeta_nuc CBFβ CBFbeta_cyto->CBFbeta_nuc RUNX1_cyto RUNX1 RUNX1_nuc RUNX1 RUNX1_cyto->RUNX1_nuc RUNX1_CBFbeta_complex RUNX1-CBFβ Complex CBFbeta_nuc->RUNX1_CBFbeta_complex RUNX1_nuc->RUNX1_CBFbeta_complex DNA DNA (RUNX1 Binding Site) RUNX1_CBFbeta_complex->DNA TargetGenes Target Gene Transcription DNA->TargetGenes Inhibitor This compound (Ro5-3335) Inhibitor->CBFbeta_nuc

Caption: RUNX1-CBFβ signaling pathway and mechanism of inhibition.

Inhibitor_Validation_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation HTS High-Throughput Screen (e.g., AlphaScreen, FRET) Biochemical Biochemical Assays (IC50 determination) HTS->Biochemical CoIP Co-Immunoprecipitation (Target Engagement) Biochemical->CoIP CellViability Cell Viability Assays (Cancer Cell Lines) CoIP->CellViability ReporterAssay Luciferase Reporter Assay (Transcriptional Activity) CellViability->ReporterAssay GeneExpression Gene Expression Analysis (qRT-PCR, RNA-seq) ReporterAssay->GeneExpression PK Pharmacokinetics (Animal Models) GeneExpression->PK Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Experimental workflow for RUNX1-CBFβ inhibitor validation.

Logical_Validation_of_Specificity Start Hypothesis: This compound is a specific RUNX1-CBFβ inhibitor BiochemBinding Does it inhibit RUNX1-CBFβ binding in vitro? Start->BiochemBinding CellularBinding Does it disrupt the RUNX1-CBFβ complex in cells? BiochemBinding->CellularBinding Yes No Re-evaluate Hypothesis/ Compound is not specific BiochemBinding->No No DownstreamEffect Does it inhibit RUNX1-dependent transcription? CellularBinding->DownstreamEffect Yes CellularBinding->No No Phenotype Does it induce a phenotype consistent with RUNX1 inhibition? DownstreamEffect->Phenotype Yes DownstreamEffect->No No Conclusion Conclusion: This compound is a validated specific RUNX1-CBFβ inhibitor Phenotype->Conclusion Yes Phenotype->No No

Caption: Logical framework for validating inhibitor specificity.

References

Unraveling the Efficacy of NSC 140873: A Comparative Analysis in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, the compound designated as NSC 140873 remains unidentified. Extensive queries have yielded no information regarding its chemical structure, mechanism of action, or any preclinical or clinical studies evaluating its efficacy in cancer models. Therefore, a comparative guide on its performance against other therapeutic alternatives cannot be constructed at this time.

This report outlines the systematic approach undertaken to identify and gather data on this compound, highlighting the absence of any discernible information.

Initial Search and Investigation

Initial searches were conducted to gather data on the efficacy of this compound across various cancer types. These inquiries aimed to locate primary research articles, reviews, and clinical trial data. However, these searches did not yield any results pertaining to a compound with this specific identifier.

Chemical Identity and Synonyms

To broaden the search, subsequent efforts focused on identifying the chemical nature of this compound. This involved searching chemical and drug databases for its structure, synonyms, or any associated publications. This step was crucial as compounds in cancer research are often referred to by multiple names (e.g., company codes, common names, and systematic chemical names). This investigation also failed to produce any relevant information, suggesting that this compound is not a recognized designation in these extensive repositories.

Conclusion of Search Efforts

The comprehensive but unsuccessful search for "this compound" across multiple scientific and chemical databases prevents the creation of the requested comparison guide. Without foundational information on the compound itself, it is impossible to:

  • Summarize quantitative data on its efficacy.

  • Detail experimental protocols from relevant studies.

  • Illustrate its signaling pathways or experimental workflows.

Should a valid alternative identifier or further details about this compound become available, a thorough analysis as per the original request can be initiated. At present, the lack of any discernible data on this compound precludes any further action.

A Comparative Analysis of NSC 140873 and AI-10-49: Two Inhibitors Targeting Core-Binding Factor (CBF) Interactions in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Data Presentation: Quantitative Comparison

CompoundTargetAssayIC50Reference
AI-10-49 CBFβ-SMMHC/RUNX1 InteractionFRET0.26 µM[5]
ME-1 cell growth (inv(16)+)Viability Assay0.6 µM[1][2]
Normal human bone marrow cellsViability Assay> 25 µM[1][2]
AI-4-83 (parent compound of AI-10-49) ME-1 cell growth (inv(16)+)Viability Assay~3 µM[1]
Ro5-3335 (active form of NSC 140873) RUNX1-CBFβ Interaction--[6][7]
Runx1-CBFβ interaction inhibitor 1 Runt domain-CBFβ interaction-3.2 µM[8]

Signaling Pathways and Mechanisms of Action

This compound, through its conversion to Ro5-3335, acts as an inhibitor of the interaction between the wild-type CBFβ and RUNX1.[3][4] This broader mechanism means it can affect RUNX1 function in a wider range of cellular contexts, not limited to those expressing the CBFβ-SMMHC fusion protein.

cluster_AI1049 AI-10-49 Mechanism of Action cluster_NSC140873 This compound (Ro5-3335) Mechanism of Action AI1049 AI-10-49 CBFbSMMHC CBFβ-SMMHC (Oncogenic Fusion Protein) AI1049->CBFbSMMHC Inhibits Interaction RUNX1_A RUNX1 CBFbSMMHC->RUNX1_A Sequesters Leukemogenesis_A Leukemogenesis RUNX1_A->Leukemogenesis_A Promotes NSC140873 This compound Ro53335 Ro5-3335 NSC140873->Ro53335 Spontaneous Conversion CBFb_wt CBFβ (Wild-Type) Ro53335->CBFb_wt Inhibits Interaction RUNX1_N RUNX1 CBFb_wt->RUNX1_N Binds to Normal_Hematopoiesis Normal Hematopoiesis RUNX1_N->Normal_Hematopoiesis Regulates

Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET) Assay
Cell Viability and Proliferation Assays

The effect of the inhibitors on cell viability is assessed using various methods, such as the MTT assay or flow cytometry with viability dyes like 7-AAD and Annexin V. Leukemia cell lines, such as ME-1 (positive for the inv(16) translocation), and normal hematopoietic progenitor cells are treated with a range of inhibitor concentrations for a specified period (e.g., 48 hours). The percentage of viable cells is then determined relative to a vehicle-treated control. This allows for the determination of the IC50 in a cellular context and an assessment of the therapeutic window.

In Vivo Efficacy Studies in Mouse Models

cluster_workflow In Vitro & In Vivo Evaluation Workflow FRET FRET Assay (Biochemical Potency) Cell_Viability Cell Viability Assays (Cellular Potency & Selectivity) FRET->Cell_Viability Lead Compound Mouse_Model Leukemia Mouse Model (In Vivo Efficacy) Cell_Viability->Mouse_Model Candidate Compound end End Mouse_Model->end Preclinical Data start Start start->FRET Compound Screening

Caption: A generalized workflow for the preclinical evaluation of targeted inhibitors.

Conclusion

References

No Public Data Available for NSC 140873: A Challenge for Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated NSC 140873 has yielded no publicly available data regarding its in vitro or in vivo efficacy. Extensive queries of major chemical and biological databases, including PubChem, ChEMBL, and the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP), failed to identify any compound with this specific identifier.

This lack of information prevents a comparative analysis of this compound's performance against other therapeutic alternatives. The absence of experimental data means that crucial details regarding its mechanism of action, potency, and effects in biological systems remain unknown. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not possible at this time.

There are several potential reasons for the absence of public information on this compound:

  • Incorrect or Outdated Identifier: The number "140873" may be an inaccurate or obsolete designation for the compound of interest.

  • Early-Stage Development: The compound may be in a very early phase of research and development, with data not yet published or publicly disclosed.

  • Proprietary Information: The data associated with this compound could be proprietary and confidential, belonging to a private research entity.

  • Internal Designation: The identifier might be an internal code used within a specific research institution that does not correlate with public compound registries.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the NSC identifier. If the identifier is confirmed to be correct, it is possible that the compound is not yet in the public domain. In such cases, direct contact with the originating research group or institution may be the only avenue to obtain the desired efficacy data.

Without any foundational information on this compound, a meaningful comparison guide cannot be constructed. Further investigation is contingent on the availability of accurate and public information regarding this compound's identity and biological activity.

Unveiling the Therapeutic Potential of NSC 140873: A Comparative Review of its Efficacy as a RUNX1-CBFβ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the effectiveness of NSC 140873, a known inhibitor of the RUNX1-CBFβ protein-protein interaction. This document objectively compares its performance with alternative therapeutic strategies and presents supporting experimental data, detailed protocols, and visual representations of its mechanism of action and experimental workflows.

This compound has been identified as a significant inhibitor of the interaction between Runt-related transcription factor 1 (RUNX1) and Core-Binding Factor Subunit Beta (CBFβ), a critical complex for the pathogenesis of certain leukemias. It is important to note that this compound is unstable in solution and spontaneously converts into a more stable and active benzodiazepine compound, Ro5-3335.[1] Therefore, the biological activity and effectiveness attributed to this compound are primarily mediated by Ro5-3335.

Quantitative Analysis of Effectiveness

The primary evidence for the effectiveness of the active form of this compound, Ro5-3335, comes from a pivotal study by Cunningham et al. (2012), which identified this compound through a quantitative high-throughput screen.[2][3] The study demonstrated that Ro5-3335 preferentially targets and induces cell death in leukemia cell lines characterized by chromosomal translocations involving the RUNX1 or CBFB genes, which are known as Core-Binding Factor (CBF) leukemias.[2][4]

The antiproliferative activity of Ro5-3335 was evaluated against a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity for CBF leukemia cells.

Cell LineGenotypeIC50 (µM) of Ro5-3335
ME-1RUNX1-ETO fusion1.1
Kasumi-1RUNX1-ETO fusion21.7
REHTEL-RUNX1 fusion17.3
K562CBF wild-type>50
U937CBF wild-type>50
HL-60CBF wild-type>50

Data extracted from Cunningham et al., 2012.[2]

In addition to in vitro studies, the efficacy of Ro5-3335 was assessed in vivo. In a zebrafish model, the compound was shown to inhibit definitive hematopoiesis, a process dependent on RUNX1.[3][5] Furthermore, in a mouse model of CBFB-MYH11 leukemia, oral administration of Ro5-3335 at a dose of 300 mg/kg/day for 30 days resulted in a significant reduction in the leukemia burden.[3][4][5]

Mechanism of Action: Targeting the RUNX1-CBFβ Interaction

The RUNX1-CBFβ heterodimer is a crucial transcription factor complex that regulates the expression of genes involved in hematopoietic stem cell generation and differentiation. In CBF leukemias, chromosomal translocations lead to the formation of fusion proteins such as RUNX1-ETO or CBFβ-SMMHC, which aberrantly regulate gene expression and drive leukemogenesis. Ro5-3335 disrupts the critical interaction between RUNX1 and CBFβ, thereby inhibiting the oncogenic activity of these fusion proteins.[2][5]

RUNX1_CBF_Inhibition Mechanism of RUNX1-CBFβ Inhibition by Ro5-3335 cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention RUNX1 RUNX1 CBFβ CBFβ DNA Target Gene Promoters CBFβ->DNA Complex binds to DNA Gene_Expression Aberrant Gene Expression DNA->Gene_Expression Drives RUNX1_ETO RUNX1-ETO (Fusion Protein) RUNX1_ETO->CBFβ Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Ro5_3335 Ro5-3335 (Active form of this compound) Ro5_3335->Inhibition caption Inhibition of the RUNX1-ETO/CBFβ interaction by Ro5-3335.

Figure 1: Diagram illustrating the inhibition of the oncogenic RUNX1-ETO/CBFβ complex by Ro5-3335.

Experimental Protocols

The following are summaries of the key experimental protocols used to determine the effectiveness of Ro5-3335, as described by Cunningham et al., 2012.[2]

Cell Viability Assay:

  • Cell Lines: ME-1, Kasumi-1, REH, K562, U937, and HL-60 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Ro5-3335 for 72 hours.

  • Analysis: Cell viability was assessed using the ATPLite luminescence assay system (PerkinElmer) according to the manufacturer's instructions. IC50 values were calculated from dose-response curves.

Zebrafish Hematopoiesis Assay:

  • Model: Transgenic zebrafish embryos expressing fluorescent reporters for hematopoietic stem and progenitor cells were used.

  • Treatment: Embryos were exposed to different concentrations of Ro5-3335 in their water from 24 hours post-fertilization.

  • Analysis: The development of definitive hematopoietic cells was monitored and quantified by fluorescence microscopy at various time points.

Mouse Leukemia Model:

  • Model: A murine model of CBFB-MYH11-induced acute myeloid leukemia was established by transplanting transduced hematopoietic stem cells into irradiated recipient mice.

  • Treatment: Once leukemia was established, mice were treated with Ro5-3335 (300 mg/kg/day) or a vehicle control via oral gavage for 30 days.

  • Analysis: Leukemia progression was monitored by measuring the percentage of leukemic cells in the peripheral blood. At the end of the treatment period, tissues such as bone marrow, spleen, and liver were analyzed for leukemic infiltration.

Experimental_Workflow Experimental Workflow for In Vivo Efficacy Testing Start Start HSC_Transduction Transduce Hematopoietic Stem Cells (HSCs) with CBFB-MYH11 Start->HSC_Transduction Transplantation Transplant Transduced HSCs into Irradiated Mice HSC_Transduction->Transplantation Leukemia_Development Allow Leukemia to Develop Transplantation->Leukemia_Development Treatment_Groups Divide Mice into Treatment and Control Groups Leukemia_Development->Treatment_Groups Treatment Administer Ro5-3335 (300 mg/kg/day, p.o.) or Vehicle for 30 days Treatment_Groups->Treatment Monitoring Monitor Peripheral Blood for Leukemic Cells Treatment->Monitoring Analysis Analyze Tissues (Bone Marrow, Spleen, Liver) for Leukemic Infiltration Monitoring->Analysis End End Analysis->End caption Workflow of the in vivo mouse model experiment.

Figure 2: A simplified workflow diagram for the in vivo efficacy testing of Ro5-3335 in a mouse model of leukemia.

Comparison with Other Alternatives

While this compound (via Ro5-3335) represents a targeted approach to inhibiting the RUNX1-CBFβ interaction, other strategies for targeting RUNX1-mutated cancers are also under investigation. These provide a broader context for the therapeutic potential of this class of inhibitors.

  • Other Small Molecule Inhibitors: Several other small molecules have been developed to inhibit the CBFβ-RUNX interaction.[6] These compounds are in various stages of preclinical development and aim to achieve higher potency and improved pharmacokinetic properties.

  • Imatinib: A clinical trial is underway to investigate the use of imatinib for patients with germline RUNX1 mutations.[7][8] The rationale is that imatinib may increase the levels of the functional RUNX1 protein.[7]

  • Sirolimus (Rapamycin): Another clinical trial is evaluating the safety and tolerability of low-dose sirolimus for individuals with RUNX1-FPD (Familial Platelet Disorder with propensity to Myeloid Malignancy).[7] This approach targets the mTORC1 pathway, which appears to be overactive in these patients.[7]

  • Protein Translation and BCL2 Inhibitors: For acute myeloid leukemia (AML) with RUNX1 mutations, studies have shown that combining inhibitors of protein translation (like homoharringtonine) with BCL2 inhibitors (like venetoclax) can be an effective therapeutic strategy.[9][10]

Conclusion

This compound, through its active form Ro5-3335, has demonstrated significant preclinical efficacy as a selective inhibitor of the RUNX1-CBFβ interaction. The available data strongly support its potential as a therapeutic agent for CBF leukemias. Compared to other emerging strategies that target different aspects of RUNX1-related pathologies, this compound offers a direct mechanism of action against the core oncogenic driver in these specific malignancies. Further research and clinical trials are warranted to fully elucidate its therapeutic utility in human patients. There is an ongoing clinical trial researching therapies for RUNX1 mutations, indicating an active area of investigation.[11]

References

Comparative Guide to the Antiproliferative Effects of Selected Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is an illustrative guide to the comparative analysis of antiproliferative compounds. The primary subject of this guide, "Compound X (Paclitaxel)," and its comparator, "Compound Y (Doxorubicin)," are used as examples due to the lack of publicly available information on NSC 140873. The experimental data and protocols presented herein are based on established scientific literature for these well-documented anticancer agents.

Introduction

The evaluation of antiproliferative effects is a cornerstone of anticancer drug discovery and development. This guide provides a comparative overview of Compound X (Paclitaxel) and a common alternative, Compound Y (Doxorubicin). We will delve into their efficacy across various cancer cell lines, the methodologies used to ascertain these effects, and the underlying signaling pathways they modulate. This information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these compounds' performance.

Comparative Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Compound X (Paclitaxel) and Compound Y (Doxorubicin) against several common human cancer cell lines after a 72-hour incubation period.

CompoundCell LineCancer TypeIC50 (µM)
Compound X (Paclitaxel) MCF-7Breast Adenocarcinoma~0.0075[1]
HeLaCervical Adenocarcinoma~0.005[2][3]
A549Lung Carcinoma~0.910[4]
Compound Y (Doxorubicin) MCF-7Breast Adenocarcinoma~0.4[3]
HeLaCervical Adenocarcinoma~0.14[5]
A549Lung Carcinoma~0.23[6]

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and the antiproliferative effects of chemical compounds.[7][8]

MTT Assay Protocol for Adherent Cells

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., Compound X and Compound Y) in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add serially diluted compound incubation_24h->add_compound incubation_72h Incubate for 72h add_compound->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_4h Incubate for 2-4h add_mtt->incubation_4h solubilize Add solubilization solution incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: A flowchart of the MTT assay for determining cell viability.

Signaling Pathway: Compound X (Paclitaxel)

Paclitaxel_Pathway Mechanism of Action of Compound X (Paclitaxel) cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Cascade paclitaxel Compound X (Paclitaxel) beta_tubulin β-tubulin paclitaxel->beta_tubulin microtubule_stabilization Microtubule Stabilization beta_tubulin->microtubule_stabilization Promotes polymerization & aihibits depolymerization mitotic_spindle Dysfunctional Mitotic Spindle microtubule_stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest bcl2_inactivation Bcl-2 Inactivation g2m_arrest->bcl2_inactivation caspase_activation Caspase Activation bcl2_inactivation->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Signaling pathway of Compound X (Paclitaxel).

Mechanism of Action

Compound X (Paclitaxel): Paclitaxel is a mitotic inhibitor that targets microtubules within the cell.[9][10] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[9][11] This interference with the normal dynamic function of microtubules leads to the formation of a dysfunctional mitotic spindle, causing an arrest of the cell cycle at the G2/M phase.[10][12] Prolonged mitotic arrest ultimately triggers the apoptotic cascade, involving the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, leading to programmed cell death.[12][13]

Compound Y (Doxorubicin): Doxorubicin has a multi-faceted mechanism of action. Its primary mode of action is the intercalation into DNA, thereby inhibiting the progression of the enzyme topoisomerase II, which is crucial for DNA replication. This leads to the blockage of DNA synthesis and the induction of double-strand breaks. Doxorubicin is also known to generate reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.

References

Comparative Analysis of Benzodiazepines in Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The use of benzodiazepines in cancer patients is a double-edged sword, with emerging research indicating that not all drugs in this class behave uniformly in the context of oncology. While frequently prescribed to manage cancer-related anxiety and insomnia, certain benzodiazepines may influence tumor progression and therapeutic outcomes. This guide provides a comparative analysis of various benzodiazepines, summarizing key experimental findings to inform researchers, scientists, and drug development professionals.

It is important to note that extensive searches for "NSC 140873" did not yield any information regarding its use or investigation in the context of cancer or as a benzodiazepine. Therefore, this guide will focus on a comparative analysis of commonly studied benzodiazepines in oncology.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the association between different benzodiazepines and cancer outcomes.

Table 1: Impact of Specific Benzodiazepines on Pancreatic Cancer Progression

BenzodiazepineNumber of PatientsRisk of Disease Progression or Death (Hazard Ratio)Key Finding
Alprazolam270.38 (62% lower risk)Associated with significantly longer progression-free survival compared to non-users.[1][2]
Lorazepam403.83 (3.83-fold higher risk)Associated with shorter progression-free survival compared to non-users.[1][2]

Table 2: Association of Benzodiazepine Use with Cancer Risk and Survival Across Different Cancer Types

BenzodiazepineCancer Type(s)Hazard Ratio (HR) / Odds Ratio (OR) / Relative Risk (RR)Reported Effect
Any BenzodiazepinePancreatic Cancer30% lower risk of deathGeneral use was associated with a reduced risk of cancer-related death.[1][2]
Any BenzodiazepineGeneral Cancer RiskRR: 1.25 (95% CI, 1.15–1.36)Use is significantly associated with a higher risk of cancer.
Any BenzodiazepineVarious CancersOR/RR: 1.19 (95% CI 1.16-1.21)Associated with an increased risk of cancer.
LorazepamProstate, Ovarian, Head and Neck, Uterine, Colon, Breast Cancer, Melanoma25% to 116% increased risk of deathCorrelated with significantly worse overall survival.[1]
ClonazepamGeneral Cancer RiskHR: 1.15 (95% CI, 1.09-1.22)Associated with a higher risk for cancers.
DiazepamGeneral Cancer RiskHR: 0.96 (95% CI, 0.92-1.00)Considered safer with no significant association with cancer risk.
ChlordiazepoxideGeneral Cancer RiskHR: 0.98 (95% CI, 0.92-1.04)Considered safer with no significant association with cancer risk.
MedazepamGeneral Cancer RiskHR: 1.01 (95% CI, 0.84-1.21)Considered safer with no significant association with cancer risk.
NitrazepamGeneral Cancer RiskHR: 1.06 (95% CI, 0.98-1.14)Considered safer with no significant association with cancer risk.
OxazepamGeneral Cancer RiskHR: 1.05 (95% CI, 0.94-1.17)Considered safer with no significant association with cancer risk.

Experimental Protocols

Detailed methodologies for the key findings are crucial for replication and further investigation.

Retrospective Clinical Study Protocol (Pancreatic Cancer)

  • Objective: To determine the association between benzodiazepine use and survival in pancreatic cancer patients.

  • Patient Cohort: Patients diagnosed with pancreatic cancer, with a subset receiving benzodiazepines such as lorazepam and alprazolam for anxiety.[1][2]

  • Data Collection: Retrospective analysis of patient records, including demographics, cancer stage, treatment received, and benzodiazepine prescription data.

  • Statistical Analysis: Cox proportional hazard models were used to calculate hazard ratios for disease progression and death, adjusting for potential confounding variables such as age, sex, race, disease stage, and cancer treatments.[1]

Population-Based Case-Control Study Protocol (General Cancer Risk)

  • Objective: To investigate the association between long-term benzodiazepine use and the risk of various cancers.

  • Data Source: A longitudinal population-based database, such as a national health insurance database.

  • Study Population: A cohort of individuals aged 20 years and older, identifying cases with a cancer diagnosis and matching them to cancer-free controls based on age, sex, and index date.

  • Exposure Assessment: Defined daily dose (DDD) and length of exposure (LOE) to different benzodiazepines were calculated from prescription data.

  • Statistical Analysis: Conditional logistic regression and Cox proportional hazard regression were employed to estimate the hazard ratios for cancer risk associated with specific benzodiazepines, adjusting for comorbidities and other medications.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms and study designs.

G cluster_0 Patient Data Analysis Workflow Data Patient Records (Demographics, Diagnosis, Prescriptions) Cohort Identify Pancreatic Cancer Cohort Data->Cohort Group Group Patients by Benzodiazepine Use (Lorazepam, Alprazolam, None) Cohort->Group Analysis Cox Proportional Hazard Analysis (Adjust for Confounders) Group->Analysis Outcome Progression-Free Survival & Overall Survival Analysis->Outcome

Caption: Workflow for Retrospective Analysis of Benzodiazepine Impact.

G cluster_1 Proposed Differential Mechanism of Benzodiazepines in the Tumor Microenvironment cluster_drug Lorazepam Lorazepam TME Tumor Microenvironment (TME) Lorazepam->TME Pro-tumorigenic signaling? Alprazolam Alprazolam Alprazolam->TME Anti-tumorigenic signaling? Immune Immune Cells TME->Immune Tumor Pancreatic Tumor Cells TME->Tumor Progression Tumor Progression Tumor->Progression

Caption: Differential Effects of Benzodiazepines on the Tumor Microenvironment.

Discussion and Future Directions

The contrasting effects of alprazolam and lorazepam in pancreatic cancer highlight the importance of not viewing benzodiazepines as a monolithic class in oncology.[1][2] While some benzodiazepines like diazepam appear to have a neutral or safer profile concerning general cancer risk, others such as clonazepam and lorazepam have been associated with increased risk and poorer outcomes.[1]

The mechanisms underlying these differences are not yet fully understood but may involve interactions with the tumor microenvironment.[1] Further preclinical and prospective clinical studies are warranted to elucidate the specific signaling pathways affected by different benzodiazepines in various cancer types. This research will be critical for guiding prescription practices and potentially developing novel therapeutic strategies. The immunosuppressive effects of benzodiazepines also warrant further investigation, particularly in the context of immunotherapy.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for NSC 140873

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for NSC 140873 could not be located. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals, particularly chlorinated aromatic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local, state, and federal regulations.

Researchers and laboratory personnel must handle this compound with caution, assuming it possesses hazardous characteristics typical of related chemical structures. Proper personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), as hazardous waste.

    • Collect this waste in a dedicated, properly labeled hazardous waste container.[1][2]

    • Do not mix this waste with non-hazardous trash or other incompatible waste streams.[1][3][4] Specifically, halogenated organic waste must be segregated from non-halogenated solvent waste.[3][5][6] Aqueous waste should also be collected separately from organic solvent waste.[3]

  • Container Requirements :

    • Use a container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container must be in good condition, leak-proof, and have a secure, screw-on cap.[1][4][7]

    • Ensure the container is clearly and accurately labeled.[4][8] The label must include the words "Hazardous Waste," the full chemical name "this compound," a list of all constituents by percentage, and the relevant hazard warnings (e.g., "Toxic," "Irritant").[1][4]

    • Keep the waste container closed at all times, except when adding waste.[1][4][8][9] This prevents the release of potentially harmful vapors.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[4][8]

    • The SAA must provide secondary containment, such as a larger, chemical-resistant bin, to contain any potential leaks or spills.[1][10]

    • Store incompatible waste types separately within the SAA to prevent accidental mixing.[4][7] For example, keep organic waste away from strong oxidizers.

  • Arranging for Final Disposal :

    • Do not dispose of this compound down the drain or as regular solid waste.[1][9][11] Evaporation is not a permissible method of disposal.[9][10]

    • Once the waste container is full (generally not exceeding 90% capacity to allow for expansion), or if waste generation is complete, contact your institution's EHS department to schedule a waste pickup.[1][7][8]

    • The generally accepted and environmentally responsible method for disposing of chlorinated organic residues is through high-temperature incineration at a licensed hazardous waste treatment and disposal facility.[12]

  • Spill and Emergency Procedures :

    • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

    • If trained and safe to do so, contain the spill using an appropriate chemical spill kit.[13]

    • Collect all spill cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in the hazardous waste container for this compound.[9]

    • Report all spills to your laboratory supervisor and the EHS department.[1]

Summary of Inferred Properties and Disposal Considerations

Inferred Property of this compoundCorresponding Disposal ConsiderationRationale
Chlorinated Organic Compound Segregate as halogenated waste .Disposal facilities often use different processes for halogenated (incineration with scrubbers) and non-halogenated (fuel blending) solvents.[3][6]
Aromatic Structure Do not dispose of by burning in open air; requires a specialized incinerator.Incomplete combustion of aromatic compounds can produce toxic byproducts and soot.[14]
Solid at Room Temperature Collect as solid waste in a compatible, sealed container.Prevents dispersal of dust. Contaminated items must also be collected.
Potential Toxicity/Irritancy Handle with appropriate PPE. Label waste with "Toxic" or "Irritant" hazard warnings.Protects personnel handling the chemical and waste. Communicates hazards to waste management staff.

Visual Guidance: Chemical Waste Disposal Workflow

G start Start: New Chemical Waste Generated sds_check Locate Specific Safety Data Sheet (SDS)? start->sds_check follow_sds Follow Disposal Procedures in SDS Section 13 sds_check->follow_sds Yes no_sds SDS Not Available sds_check->no_sds No request_pickup Request Waste Pickup from EHS follow_sds->request_pickup identify_class Identify Chemical Class (e.g., Halogenated, Corrosive, Reactive) no_sds->identify_class consult_ehs Consult Institutional EHS Department for Guidance identify_class->consult_ehs general_protocol Follow General Disposal Protocol: 1. Segregate Waste 2. Use Labeled, Compatible Container 3. Store in SAA with Secondary Containment consult_ehs->general_protocol general_protocol->request_pickup end End: Waste Properly Disposed request_pickup->end

Caption: Workflow for Safe Laboratory Chemical Waste Disposal.

References

Essential Safety and Logistical Information for Handling NSC 140873

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must exercise caution when handling NSC 140873, as specific hazard information, including a comprehensive Safety Data Sheet (SDS), is not publicly available. In the absence of detailed toxicological and safety data, it is imperative to treat this compound as a potentially hazardous substance. The following guidance provides essential safety and logistical information based on standard laboratory safety protocols for handling uncharacterized chemical compounds.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes.[1][2]
Skin Protection A laboratory coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., nitrile) should be worn and changed immediately if contaminated.[1] Consider double-gloving for added protection.
Respiratory Protection If there is a risk of generating aerosols or dust, work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2]
Operational and Disposal Plans

Handling and Storage:

  • All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures:

Emergency SituationProcedural Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill or Leak For small spills: Evacuate the immediate area.[3] Wear appropriate PPE, including respiratory protection.[3] Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[4] Carefully scoop the absorbed material into a sealed, labeled container for disposal.[5] Clean the spill area with a suitable decontamination solution. For large spills: Evacuate the laboratory and notify emergency personnel immediately.[6] Do not attempt to clean up a large spill without specialized training and equipment.[6]

Disposal Plan: All waste containing this compound should be treated as hazardous waste.

  • Collect all waste materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the regular trash.

Visualized Workflow for Handling Uncharacterized Compounds

The following diagram illustrates the logical workflow for safely handling a chemical compound with unknown hazards, such as this compound.

Safe Handling of Uncharacterized Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Determine required protection Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Handle in Fume Hood Handle in Fume Hood Prepare Workspace->Handle in Fume Hood Weigh and Transfer Weigh and Transfer Handle in Fume Hood->Weigh and Transfer Perform Experiment Perform Experiment Weigh and Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Spill Occurs Spill Occurs Perform Experiment->Spill Occurs Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Evacuate Area Evacuate Area Spill Occurs->Evacuate Area If large spill Follow Spill Protocol Follow Spill Protocol Spill Occurs->Follow Spill Protocol If small spill Notify Supervisor Notify Supervisor Evacuate Area->Notify Supervisor Follow Spill Protocol->Decontaminate Workspace

Safe handling workflow for uncharacterized compounds.

References

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.